2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid
Description
Properties
IUPAC Name |
2-benzyl-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-14-12-7-6-11(16(20)21)8-13(12)15(19)17(14)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHOAEZOEVGKMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid from phthalic anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid, a key intermediate in the development of various pharmacologically active compounds. The synthesis commences from trimellitic anhydride, a readily available starting material. This document outlines the detailed reaction protocol, presents quantitative data, and visualizes the synthetic pathway.
Synthetic Pathway Overview
The synthesis of this compound from phthalic anhydride is a misnomer, as the presence of the carboxylic acid moiety necessitates the use of a substituted phthalic anhydride. The correct and commercially available starting material is trimellitic anhydride (also known as 4-carboxyphthalic anhydride).
The synthetic route involves a direct condensation reaction between trimellitic anhydride and benzylamine. This reaction proceeds via a two-step, one-pot mechanism:
-
Amic Acid Formation: The primary amine of benzylamine attacks one of the carbonyl groups of the anhydride ring in trimellitic anhydride, leading to the ring-opening and formation of an intermediate amic acid.
-
Imide Formation (Cyclodehydration): Subsequent heating of the amic acid intermediate induces intramolecular cyclization with the elimination of a water molecule, resulting in the formation of the stable five-membered imide ring of the target compound, this compound.
Experimental Protocol
This section details the experimental procedure for the synthesis of this compound.
Materials:
-
Trimellitic anhydride (4-carboxyphthalic anhydride)
-
Benzylamine
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Melting point apparatus
-
Infrared (IR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trimellitic anhydride (19.21 g, 0.1 mol).
-
Reagent Addition: To the flask, add glacial acetic acid (100 mL) to suspend the anhydride. While stirring, slowly add benzylamine (10.72 g, 0.1 mol) to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 30 mL) and then with deionized water (2 x 50 mL) to remove any unreacted starting materials and acetic acid.
-
Drying: Dry the purified product in a vacuum oven at 80 °C to a constant weight.
-
Characterization: Determine the melting point of the final product. Confirm the structure using IR and NMR spectroscopy.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Trimellitic Anhydride (Molecular Weight) | 192.12 g/mol | [1] |
| Benzylamine (Molecular Weight) | 107.15 g/mol | |
| Product | ||
| This compound (Molecular Formula) | C₁₆H₁₁NO₄ | [2][3] |
| This compound (Molecular Weight) | 281.26 g/mol | [2][3] |
| Reaction Conditions | ||
| Solvent | Glacial Acetic Acid | |
| Temperature | Reflux (~118 °C) | |
| Reaction Time | 4-6 hours | |
| Expected Yield | ||
| Theoretical Yield | 28.13 g (for 0.1 mol scale) | |
| Expected Practical Yield | 85-95% | |
| Physical Properties | ||
| Appearance | White to off-white solid | |
| Melting Point | ~248-252 °C |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Signaling Pathway Context (Hypothetical)
While the primary focus of this guide is the synthesis, it is important to understand the potential applications of the target molecule. N-substituted phthalimides are known to be precursors to a variety of biologically active compounds. For instance, derivatives of this core structure could potentially interact with cellular signaling pathways. The diagram below illustrates a hypothetical signaling pathway where a derivative of the synthesized compound could act as an inhibitor.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
This technical guide provides a foundational method for the synthesis of this compound. Researchers and drug development professionals can utilize this information for the production of this key intermediate and its subsequent derivatization for various therapeutic applications. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity.
References
A Comprehensive Technical Guide to 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document includes tabulated quantitative data, a detailed experimental protocol for its synthesis, and a logical workflow for its potential application in drug discovery.
Core Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, informing decisions in experimental design, and predicting its pharmacokinetic profile.
| Property | Value | Reference |
| CAS Number | 67822-75-7 | [1] |
| Molecular Formula | C₁₆H₁₁NO₄ | [1] |
| Molecular Weight | 281.26 g/mol | [1] |
| IUPAC Name | 2-benzyl-1,3-dioxoisoindole-5-carboxylic acid | |
| Melting Point | 198-201 °C | |
| Boiling Point (Predicted) | 520.4 °C at 760 mmHg | |
| Density (Predicted) | 1.454 g/cm³ | |
| pKa (Predicted) | 3.53 ± 0.10 | |
| LogP (Predicted) | 2.11890 | |
| Refractive Index (Predicted) | 1.687 | |
| SMILES | O=C(O)c1ccc2C(=O)N(Cc3ccccc3)C(=O)c2c1 | |
| InChI | InChI=1S/C16H11NO4/c18-14-12-7-6-11(16(20)21)8-13(12)15(19)17(14)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,20,21) | [2] |
Experimental Protocols
Synthesis of this compound
The following protocol describes a representative synthetic route to this compound, adapted from methodologies for similar N-substituted phthalimide derivatives. This reaction involves the condensation of trimellitic anhydride with benzylamine.
Materials:
-
Trimellitic anhydride (1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid)
-
Benzylamine
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trimellitic anhydride (1 equivalent) in glacial acetic acid.
-
Addition of Reagent: To the stirred solution, add benzylamine (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, slowly add the reaction mixture to a beaker of cold deionized water to induce precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
Characterization: The identity and purity of the final compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
General Methodologies for Physicochemical Property Determination
The following are general, widely accepted experimental methods for determining the key physicochemical properties of organic compounds like this compound.
-
Melting Point: The melting point can be determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.[3]
-
Boiling Point: For non-volatile solids, the boiling point is often predicted using computational models. Experimental determination for high-boiling point compounds can be challenging and is typically performed under reduced pressure.
-
Solubility: The solubility in various solvents (e.g., water, ethanol, DMSO) can be determined by adding a known amount of the compound to a specific volume of the solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is measured, often by UV-Vis spectroscopy or HPLC.
-
pKa: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa is the pH at which the compound is half-neutralized.
-
LogP (Octanol-Water Partition Coefficient): The LogP value, a measure of lipophilicity, is commonly determined using the shake-flask method. The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.[4]
Potential Applications in Drug Discovery: A Logical Workflow
While specific biological activities for this compound are not extensively documented, its structural motifs are present in compounds with known biological activities, such as inhibitors of VEGFR-2 and FGFR-1 and compounds with antioxidant properties. The following diagram illustrates a logical workflow for exploring the potential of this compound in a drug discovery program.
Caption: A logical workflow for the progression of this compound in a drug discovery pipeline.
This workflow begins with the synthesis and purification of the compound, followed by high-throughput screening against a panel of biological targets. Active compounds, or "hits," are then subjected to structure-activity relationship (SAR) studies to generate more potent and selective "leads." These leads are further optimized for their absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties before advancing to preclinical and clinical development.
References
2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid CAS number and molecular weight
An In-depth Technical Guide to 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a molecule of interest in medicinal chemistry. The document details its chemical properties, plausible synthetic routes, and potential biological activities, drawing insights from the broader class of isoindoline-1,3-dione derivatives.
Core Compound Identification
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 67822-75-7[1][2][3][4] |
| Molecular Formula | C₁₆H₁₁NO₄[1][2][3] |
| Molecular Weight | 281.26 g/mol [1][2][3] |
| Canonical SMILES | O=C(C1=CC2=C(C(N(CC3=CC=CC=C3)C2=O)=O)C=C1)O[1][2] |
| InChIKey | KGHOAEZOEVGKMU-UHFFFAOYSA-N[5] |
Physicochemical Properties
| Property | Value |
| MDL Number | MFCD00411831[1][2] |
| Purity | Typically ≥95% (as supplied by vendors)[3] |
| Storage | Sealed in a dry environment at room temperature[1] |
| Physical Appearance | Solid (predicted) |
Synthesis and Experimental Protocols
General Synthesis of N-Substituted Phthalimides
A common method involves the reaction of phthalic anhydride or its derivatives with a primary amine in a suitable solvent, such as glacial acetic acid, followed by cyclization. For the synthesis of this compound, the starting materials would be trimellitic anhydride and benzylamine.
-
Reaction Setup: To a round-bottom flask, add trimellitic anhydride (1 equivalent) and glacial acetic acid as the solvent.
-
Addition of Amine: Slowly add benzylamine (1 equivalent) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with a cold solvent (such as ethanol or water) to remove impurities, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.
Biological Activity and Drug Development Potential
While specific biological data for this compound is limited in the public domain, the isoindoline-1,3-dione scaffold is a well-established pharmacophore with a wide range of biological activities. Derivatives of this core structure have shown promise in various therapeutic areas, particularly in oncology.
Anticancer and Cytotoxic Potential
N-substituted isoindoline-1,3-dione derivatives have been investigated for their anticancer properties. Studies on related N-benzylisoindole-1,3-dione compounds have demonstrated cytotoxic effects against various cancer cell lines, including adenocarcinoma (A549), cervical cancer (HeLa), and glioma (C6) cells.[6][7] Some derivatives have been shown to induce apoptosis and necrosis in cancer cells.[8]
| Related Compound Class | Cell Lines Tested | Observed Effect | Reference |
| N-benzylisoindole-1,3-dione derivatives | A549-Luc (adenocarcinoma) | Cytotoxic effects with IC₅₀ values around 114-116 µM after 48h. | [7] |
| Isoindole-1,3-dione derivatives | HeLa, C6, A549 | Antiproliferative properties, with some compounds showing higher activity than the positive control (5-FU). | [6] |
| 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione | Raji, K562 (blood cancer) | High inhibitory effect on cell viability, inducing apoptosis and necrosis. | [8] |
Modulation of Signaling Pathways
The broader class of isoindoline-1,3-dione derivatives has been implicated in the modulation of key signaling pathways relevant to cancer progression. For instance, benzimidazole–dioxoisoindoline conjugates have been designed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1).[9][10] These receptors are crucial for tumor angiogenesis and cell proliferation. Inhibition of these pathways can lead to a reduction in tumor growth and metastasis.
While it is not confirmed for the specific title compound, a hypothetical mechanism of action based on related structures could involve the inhibition of tyrosine kinase receptors like VEGFR-2.
Other Potential Biological Activities
Derivatives of the phthalimide core, to which this compound belongs, have also been explored for other biological activities, including:
-
Antimicrobial and Antifungal Activity: Certain N-substituted phthalimides have been synthesized and screened for their efficacy against various bacterial and fungal strains.[11][12]
-
Enzyme Inhibition: Isoindoline-1,3-dione derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrases, which are implicated in several diseases.[13]
Conclusion
This compound is a compound with a well-defined chemical structure. While specific, in-depth biological studies on this particular molecule are not widely published, its core isoindoline-1,3-dione structure is a recognized pharmacophore. The broader family of N-benzyl-substituted isoindoline-1,3-diones has demonstrated potential as anticancer agents, likely through the modulation of critical signaling pathways such as those involving receptor tyrosine kinases. Further research is warranted to fully elucidate the specific biological activities and therapeutic potential of this compound. This guide provides a foundational understanding for researchers and professionals in the field of drug development to build upon.
References
- 1. 67822-75-7|this compound|BLD Pharm [bldpharm.com]
- 2. appchemical.com [appchemical.com]
- 3. 67822-75-7 | this compound - Moldb [moldb.com]
- 4. rndmate.com [rndmate.com]
- 5. PubChemLite - 2-benzyl-1,3-dioxo-2,3-dihydro-1h-isoindole-5-carboxylic acid (C16H11NO4) [pubchemlite.lcsb.uni.lu]
- 6. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid (CAS No. 67822-75-7). Due to the limited availability of published experimental spectra for this specific compound, this document consolidates predicted data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed, generalized experimental protocols.
Molecular Structure
Chemical Formula: C₁₆H₁₁NO₄ Molecular Weight: 281.26 g/mol
The structure consists of a phthalimide core, N-substituted with a benzyl group, and a carboxylic acid group at the 5-position of the isoindoline ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoindoline and benzyl moieties, the methylene protons of the benzyl group, and the acidic proton of the carboxylic acid.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |
| Aromatic (Isoindoline Ring) | 7.8 - 8.5 | Multiplet | 3H |
| Aromatic (Benzyl Ring) | 7.2 - 7.4 | Multiplet | 5H |
| Methylene (-CH₂-) | ~4.8 | Singlet | 2H |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on all unique carbon environments within the molecule.
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O, Imide) | 167 - 169 |
| Carbonyl (C=O, Carboxylic Acid) | 165 - 168 |
| Aromatic (C-COOH) | 135 - 140 |
| Aromatic (Quaternary, Isoindoline) | 132 - 135 |
| Aromatic (CH, Benzyl) | 127 - 129 |
| Aromatic (CH, Isoindoline) | 123 - 135 |
| Methylene (-CH₂-) | 41 - 43 |
Experimental Protocol for NMR Spectroscopy
This protocol outlines a general procedure for acquiring NMR spectra.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
The NMR spectra can be recorded on a 400 or 500 MHz spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse sequence.
-
Typical spectral width: 0-15 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').
-
Typical spectral width: 0-220 ppm.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Data
The IR spectrum of this compound will be characterized by the absorptions of the carboxylic acid and the imide functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Imide, Asymmetric) | ~1770 | Strong |
| C=O Stretch (Imide, Symmetric) | ~1710 | Strong |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |
| O-H Bend (Carboxylic Acid) | 910 - 950 | Medium, Broad |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, data is collected over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background subtraction using a spectrum of the empty sample compartment (or the clean ATR crystal).
-
Identify and label the significant absorption peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrometry Data
The following table lists the predicted m/z values for various adducts of the parent molecule.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 282.0761 |
| [M+Na]⁺ | 304.0580 |
| [M-H]⁻ | 280.0615 |
Predicted Fragmentation Pattern
In electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. Key fragment ions would likely include:
-
Loss of the benzyl group: [M - C₇H₇]⁺
-
Formation of the benzyl cation: [C₇H₇]⁺ (m/z 91)
-
Loss of the carboxylic acid group: [M - COOH]⁺
-
Decarboxylation: [M - CO₂]⁺
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
-
Instrumentation and Data Acquisition:
-
Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
Analyze the fragmentation pattern to gain structural insights.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the complete spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Crystal Structure of N-Benzylphthalimide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystal structure of N-benzylphthalimide and its derivatives. N-benzylphthalimide, a molecule featuring a planar phthalimide ring system linked to a phenyl ring via a methylene group, exhibits a characteristic "roof-shaped" conformation.[1][2] This structural motif, along with the potential for various intermolecular interactions, makes the study of its crystalline architecture crucial for understanding its physicochemical properties and for the rational design of novel therapeutic agents and functional materials. This document summarizes key crystallographic data, details experimental methodologies, and provides visual representations of the structural determination workflow.
Crystallographic Data of N-Benzylphthalimide and Its Derivatives
The crystal structures of N-benzylphthalimide and several of its derivatives have been determined by single-crystal X-ray diffraction. The following tables summarize the key crystallographic parameters for a selection of these compounds, allowing for a comparative analysis of the effects of substitution on the crystal packing and molecular geometry.
Table 1: Crystallographic Data for N-Benzylphthalimide
| Parameter | Value |
| Chemical Formula | C₁₅H₁₁NO₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.1159 (3) |
| b (Å) | 8.4691 (3) |
| c (Å) | 10.1461 (5) |
| α (°) | 99.480 (2) |
| β (°) | 97.648 (2) |
| γ (°) | 106.745 (2) |
| Volume (ų) | 566.88 (4) |
| Z | 2 |
| Temperature (K) | 100 |
| R-factor | 0.043 |
Data obtained from Warzecha et al., Acta Crystallographica Section E, 2006.[1][2]
Table 2: Crystallographic Data for Methoxy-Substituted N-Benzylphthalimide Derivatives
| Compound | N-(2-Methoxybenzyl)phthalimide | N-(4-Methoxybenzyl)phthalimide (Triclinic Polymorph) |
| Chemical Formula | C₁₆H₁₃NO₃ | C₁₆H₁₃NO₃ |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 11.8505 (2) | Not specified |
| b (Å) | 6.6903 (1) | Not specified |
| c (Å) | 15.3264 (3) | Not specified |
| α (°) | 90 | Not specified |
| β (°) | 106.258 (1) | Not specified |
| γ (°) | 90 | Not specified |
| Volume (ų) | 1166.54 (3) | Not specified |
| Z | 4 | Not specified |
| Temperature (K) | 123 | Not specified |
| R-factor | 0.036 | Not specified |
Data for N-(2-Methoxybenzyl)phthalimide obtained from Acta Crystallographica Section E, 2006.[1] Data for N-(4-Methoxybenzyl)phthalimide is noted to have a triclinic polymorph, but full cell parameters were not available in the retrieved documents.[3]
Table 3: Crystallographic Data for Halogenated N-Phenylphthalimide Derivatives
| Compound | 2-(3,4-dichlorophenyl)isoindoline-1,3-dione | 2-(2,4-dichlorophenyl)isoindoline-1,3-dione | 2-(2,4,5-trichlorophenyl)isoindoline-1,3-dione |
| Crystal System | Monoclinic | Monoclinic | Tetragonal |
| Space Group | P2₁/c | P2₁/c | I4₁/a |
| a (Å) | 5.7414 (2) | 12.7133 (9) | 13.4607 (9) |
| b (Å) | 8.0917 (6) | 13.4328 (9) | 13.4607 (9) |
| c (Å) | 26.077 (1) | 7.2603 (5) | 30.100 (2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 99.4709 (12) | 93.210 (2) | 90 |
| γ (°) | 90 | 90 | 90 |
Data obtained from a study on N-phenylphthalimide derivatives.
Experimental Protocols
The determination of the crystal structure of N-benzylphthalimide derivatives involves several key experimental stages: synthesis, crystal growth, and single-crystal X-ray diffraction data collection and refinement.
Synthesis of N-Benzylphthalimide Derivatives
A common method for the synthesis of N-substituted phthalimides is the condensation reaction between phthalic anhydride and a primary amine in a suitable solvent, often with acid catalysis.
General Synthesis Protocol for N-Benzylphthalimide:
-
Reaction Setup: A mixture of phthalic anhydride and benzylamine is prepared in a solvent such as glacial acetic acid.
-
Reaction Conditions: The mixture is typically heated under reflux for a specified period.
-
Isolation and Purification: The product is isolated by cooling the reaction mixture and filtering the resulting precipitate. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Variations of this protocol can be used to synthesize a wide range of derivatives by using substituted benzylamines or phthalic anhydrides.
Crystal Growth
Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Slow evaporation of a saturated solution is a commonly employed technique.
General Crystal Growth Protocol:
-
Solvent Selection: The purified N-benzylphthalimide derivative is dissolved in a suitable solvent or a mixture of solvents to prepare a saturated or near-saturated solution. Common solvents include ethanol, ethyl acetate, and dichloromethane.
-
Slow Evaporation: The solution is left undisturbed in a loosely covered container at a constant temperature (e.g., room temperature) to allow for the slow evaporation of the solvent.
-
Crystal Harvesting: Once well-formed crystals of suitable size appear, they are carefully harvested from the mother liquor.
Single-Crystal X-ray Diffraction
The determination of the three-dimensional atomic arrangement within the crystal is achieved through single-crystal X-ray diffraction.
General Data Collection and Structure Refinement Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head of a diffractometer.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K or 123 K) to minimize thermal vibrations.[1][4] X-ray diffraction data are collected using a diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector. Data collection strategies typically involve a series of ω and φ scans to cover a significant portion of the reciprocal space.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model. The final model is validated using crystallographic software.
Visualization of the Crystallographic Workflow
The following diagram illustrates the logical workflow for the determination of the crystal structure of N-benzylphthalimide derivatives.
Caption: Workflow for Crystal Structure Determination.
This guide provides a foundational understanding of the crystal structure of N-benzylphthalimide derivatives. The presented data and methodologies serve as a valuable resource for researchers engaged in the fields of medicinal chemistry, materials science, and crystallography, facilitating the design and analysis of new compounds with tailored properties.
References
Technical Guide: Determining the Solubility of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic Acid in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive overview of the experimental determination of the solubility of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid in various organic solvents. It outlines a detailed experimental protocol and data presentation standards.
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its bioavailability, processability, and formulation development. Understanding its solubility profile in a range of organic solvents is essential for purification, crystallization, and the design of suitable dosage forms. This document provides a standardized methodology for determining the equilibrium solubility of this compound.
Factors Influencing Solubility
The solubility of a carboxylic acid such as this compound is governed by several factors:
-
Solvent Polarity: The principle of "like dissolves like" is a fundamental concept. Polar solvents are generally better at dissolving polar solutes, while non-polar solvents are more suitable for non-polar solutes. The presence of a carboxylic acid group and a benzyl-isoindoline dione structure gives the molecule both polar and non-polar characteristics.
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This relationship is crucial for crystallization processes.
-
pH: As a carboxylic acid, the ionization state of the molecule is pH-dependent. In basic solutions, it will deprotonate to form a more soluble carboxylate salt.
-
Hydrogen Bonding: The ability of the carboxylic acid group to act as a hydrogen bond donor and acceptor, and the carbonyl groups to act as hydrogen bond acceptors, will significantly influence interactions with protic and aprotic polar solvents.
Experimental Protocol: Equilibrium Shake-Flask Method
The most common and reliable method for determining equilibrium solubility is the shake-flask method. This protocol is adapted from established methodologies for determining the solubility of organic compounds.
3.1. Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (analytical grade or higher), for example:
-
Protic Solvents: Methanol, Ethanol, Isopropanol
-
Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, Ethyl acetate
-
Non-polar Solvents: Toluene, Hexane
-
-
Thermostatically controlled shaker or incubator
-
Calibrated analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Dilute an accurately known weight or volume of the filtered saturated solution with a suitable mobile phase for HPLC analysis.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved solute. A calibration curve prepared with standard solutions of known concentrations of this compound should be used for quantification.
-
-
Data Analysis:
-
Calculate the solubility in terms of mg/mL or mol/L using the concentration determined from the HPLC analysis and the dilution factor.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. A tabular format is highly recommended.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Example Template)
| Solvent Classification | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Protic | Methanol | Experimental Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value | |
| Isopropanol | Experimental Value | Calculated Value | |
| Aprotic Polar | Acetonitrile | Experimental Value | Calculated Value |
| Acetone | Experimental Value | Calculated Value | |
| Ethyl Acetate | Experimental Value | Calculated Value | |
| Dimethylformamide | Experimental Value | Calculated Value | |
| Dimethyl Sulfoxide | Experimental Value | Calculated Value | |
| Non-polar | Toluene | Experimental Value | Calculated Value |
| Hexane | Experimental Value | Calculated Value |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
The Molecular Glue Mechanism: An In-depth Technical Guide to the Action of N-substituted Isoindoline-1,3-diones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of N-substituted isoindoline-1,3-diones, a class of compounds that includes the clinically significant immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide. These agents function as "molecular glues," redirecting the activity of the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of specific target proteins, known as neosubstrates. This unique mechanism has profound implications for the treatment of various hematological malignancies and inflammatory diseases.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The central mechanism of action of N-substituted isoindoline-1,3-diones involves their binding to Cereblon, a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[1][2][3][4] This binding event alters the substrate specificity of the CRL4^CRBN^ complex, creating a novel binding surface that recruits proteins not typically targeted by this E3 ligase.[4][5] These "neosubstrates" are then polyubiquitinated, marking them for degradation by the 26S proteasome.[3][4]
The most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][6] The degradation of IKZF1 and IKZF3 is a key driver of the anti-myeloma and immunomodulatory effects of these drugs.[3][4] In multiple myeloma, the loss of these transcription factors leads to the downregulation of critical survival factors like IRF4 and MYC, ultimately inducing apoptosis in malignant plasma cells.[3] In T cells, the degradation of these repressors leads to increased production of interleukin-2 (IL-2), a key cytokine for T cell activation and proliferation.[3][7]
Another important neosubstrate, particularly for lenalidomide, is casein kinase 1 alpha (CK1α).[8] The degradation of CK1α is crucial for the efficacy of lenalidomide in myelodysplastic syndromes (MDS) with a deletion of chromosome 5q.
The pleiotropic effects of these compounds, including their anti-inflammatory, anti-angiogenic, and immunomodulatory activities, are largely attributed to the downstream consequences of neosubstrate degradation. A notable anti-inflammatory effect is the inhibition of tumor necrosis factor-alpha (TNF-α) production.[9]
Quantitative Data Summary
The binding affinity of N-substituted isoindoline-1,3-diones to Cereblon and their potency in inducing neosubstrate degradation are critical parameters for their therapeutic efficacy. The following tables summarize key quantitative data for thalidomide, lenalidomide, and pomalidomide.
Table 1: Cereblon Binding Affinity
| Compound | Assay Type | Parameter | Value | Reference |
| Thalidomide | TR-FRET | IC50 | 22.4 nM | [5] |
| Fluorescence Polarization | IC50 | 404.6 nM | [5] | |
| Fluorescence Polarization | IC50 | 347.2 nM | [10] | |
| Isothermal Titration Calorimetry (TBD) | Kd | 43.4 µM | [5] | |
| Competitive Titration | Ki | ~250 nM | [5][11] | |
| Lenalidomide | TR-FRET | IC50 | 8.9 nM | [5] |
| Fluorescence Polarization | IC50 | 268.6 nM | [10] | |
| Isothermal Titration Calorimetry (TBD) | Kd | 14.7 µM | [5] | |
| Competitive Titration | Ki | ~178 nM | [11] | |
| Pomalidomide | Fluorescence Polarization | IC50 | 153.9 nM | [10] |
| Competitive Titration | Ki | ~157 nM | [11] |
Table 2: Neosubstrate Degradation and Downstream Effects
| Compound | Target | Assay | Parameter | Value | Cell Line | Reference |
| Lenalidomide | IKZF1/3 Degradation | Western Blot | Dose-dependent | - | MM1S | [6] |
| TNF-α Inhibition | ELISA | IC50 | 13 nM | - | ||
| Pomalidomide | IKZF1/3 Degradation | Western Blot | Dose-dependent | - | MM1S | [6] |
| Iberdomide (CC-220) | IKZF1 Degradation | Western Blot | Time-dependent | - | T cells | [12] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the investigation and development of novel N-substituted isoindoline-1,3-diones.
Protocol 1: Cereblon Binding Assay (Fluorescence Polarization)
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled thalidomide probe from the purified recombinant CRBN-DDB1 complex.[1][13]
Materials:
-
Purified recombinant human CRBN-DDB1 complex
-
Cy5-labeled thalidomide (10 µM stock)
-
Test compound (N-substituted isoindoline-1,3-dione)
-
Pomalidomide (positive control)
-
CRBN Assay Buffer (FP)
-
10% DMSO in CRBN Assay Buffer (Inhibitor Buffer)
-
Black, low-binding 96-well microplate
-
Microplate reader capable of measuring fluorescence polarization (excitation: 630-640 nm, emission: 672-692 nm)
Procedure:
-
Prepare Reagents:
-
Thaw Cy5-labeled thalidomide and CRBN-DDB1 on ice. Aliquot upon first thaw to avoid freeze-thaw cycles.
-
Dilute Cy5-labeled thalidomide stock to 50 nM in CRBN Assay Buffer.
-
Dilute CRBN-DDB1 to the optimal concentration (determined by titration) in CRBN Assay Buffer.
-
Prepare a serial dilution of the test compound and pomalidomide in Inhibitor Buffer.
-
-
Assay Plate Setup (in duplicate):
-
Blank: 45 µl CRBN Assay Buffer + 5 µl Inhibitor Buffer.
-
Negative Control: 40 µl CRBN Assay Buffer + 5 µl Inhibitor Buffer.
-
Positive Control: 40 µl diluted CRBN-DDB1 + 5 µl Inhibitor Buffer.
-
Test Inhibitor: 40 µl diluted CRBN-DDB1 + 5 µl diluted test compound.
-
Inhibitor Control: 40 µl diluted CRBN-DDB1 + 5 µl diluted pomalidomide.
-
-
Incubation:
-
Add 5 µl of diluted Cy5-Thalidomide to all wells except the "Blank".
-
Incubate at room temperature for 1.5 hours with slow shaking.
-
-
Measurement:
-
Read the fluorescence polarization of the plate using the microplate reader.
-
Subtract the blank value from all other readings.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting percent inhibition versus compound concentration.
-
Protocol 2: IKZF1 Degradation Assay (Western Blot)
This protocol details the detection and quantification of IKZF1 protein levels in cell lysates following treatment with an N-substituted isoindoline-1,3-dione.[14][15]
Materials:
-
Multiple myeloma cell line (e.g., MM1.S)
-
Test compound
-
DMSO (vehicle control)
-
PBS (ice-cold)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IKZF1, anti-β-actin or GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere or stabilize.
-
Treat cells with a dose range of the test compound or DMSO for a specified time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IKZF1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of IKZF1 to the loading control.
-
Determine the DC50 (concentration for 50% degradation) value.
-
Experimental and Drug Discovery Workflow
The discovery and characterization of novel N-substituted isoindoline-1,3-diones as Cereblon modulators follow a structured workflow.
This workflow begins with the screening of compound libraries to identify molecules that exhibit Cereblon-dependent activity.[2] Hits are then validated for direct binding to Cereblon and their ability to induce the degradation of specific neosubstrates.[2] Subsequent functional assays assess the downstream biological consequences. Promising lead compounds undergo optimization through structure-activity relationship (SAR) studies to improve their potency, selectivity, and pharmacokinetic properties before advancing to in vivo studies and ultimately clinical development.[16]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. beyondspringpharma.com [beyondspringpharma.com]
- 7. Lenalidomide Induces Immunomodulation in Chronic Lymphocytic Leukemia and Enhances Antitumor Immune Responses Mediated by NK and CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma | Semantic Scholar [semanticscholar.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-based Partial PROTAC Library - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic pathway, starting materials, experimental protocols, and physicochemical properties of the reactants and product.
Introduction
This compound, also known as N-benzyl-4-carboxyphthalimide, is a derivative of phthalimide featuring a benzyl group attached to the nitrogen atom and a carboxylic acid moiety on the isoindoline ring. This trifunctional molecule serves as a versatile building block in medicinal chemistry, enabling the synthesis of a wide range of more complex molecules with potential therapeutic applications. The robust phthalimide core provides a stable scaffold, while the benzyl and carboxylic acid groups offer sites for further chemical modification.
Synthetic Pathway Overview
The most direct and efficient synthesis of this compound involves the condensation of trimellitic anhydride (1,2,4-benzenetricarboxylic anhydride) with benzylamine. This reaction proceeds in two conceptual steps:
-
Amidation: The primary amine of benzylamine nucleophilically attacks one of the carbonyl carbons of the anhydride ring in trimellitic anhydride. This ring-opening reaction forms a phthalamic acid intermediate.
-
Cyclodehydration (Imidation): Subsequent heating of the phthalamic acid intermediate induces an intramolecular condensation, eliminating a molecule of water to form the stable five-membered imide ring of the target product.
This reaction is typically carried out in a high-boiling polar solvent, such as glacial acetic acid or N,N-dimethylformamide (DMF), which facilitates both the initial reaction and the subsequent dehydration.
Starting Materials and Product Data
A summary of the key quantitative data for the starting materials and the final product is presented in Table 1.
| Compound Name | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Trimellitic anhydride | C₉H₄O₅ | 192.13 | 165-169 | 390 | |
| Benzylamine | C₇H₉N | 107.15 | -10 | 184-185 | |
| This compound | C₁₆H₁₁NO₄ | 281.26 | 228-232 | Decomposes |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound. This protocol is based on established methods for the synthesis of N-substituted trimellitimides.
4.1. Materials and Equipment
-
Trimellitic anhydride (1.0 eq)
-
Benzylamine (1.0 eq)
-
Glacial acetic acid (solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Deionized water
-
Ethanol (for washing)
4.2. Procedure
-
Reaction Setup: In a round-bottom flask, suspend trimellitic anhydride (1.0 equivalent) in a minimal amount of glacial acetic acid.
-
Addition of Benzylamine: While stirring the suspension, add benzylamine (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed, and the formation of a thick white precipitate of the intermediate phthalamic acid is expected.
-
Reflux: Once the addition of benzylamine is complete, heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) and maintain this temperature for 2-4 hours. During this time, the phthalamic acid intermediate will cyclize to the imide, and the precipitate should dissolve, resulting in a clear solution.
-
Isolation of Product: After the reflux period, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution as a white solid.
-
Purification:
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any residual acetic acid.
-
Further wash the product with cold ethanol to remove any unreacted starting materials and byproducts.
-
Dry the purified product in a vacuum oven at 60-80 °C to a constant weight.
-
4.3. Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:
-
Melting Point: Determination of the melting point range.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (imide C=O, carboxylic acid C=O and O-H).
-
Mass Spectrometry: To determine the molecular weight.
Logical and Experimental Workflow
The following diagrams illustrate the logical progression of the synthesis and the key experimental steps.
Caption: Logical flow of the synthesis from starting materials to the final product.
Caption: Step-by-step experimental workflow for the synthesis.
Safety Considerations
-
Trimellitic anhydride is a respiratory sensitizer and can cause severe eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Benzylamine is corrosive and can cause burns. Avoid contact with skin and eyes.
-
Glacial acetic acid is corrosive and has a strong, pungent odor. Handle with care in a fume hood.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work. This synthesis should only be performed by trained professionals in a suitably equipped laboratory.
Chemical Reactivity of the Carboxylic Acid Group in 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the carboxylic acid functional group in 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid. The presence of the carboxylic acid moiety on the isoindoline-1,3-dione scaffold offers a versatile handle for chemical modification, enabling the synthesis of a wide array of derivatives. This document details key transformations including esterification, amidation, acid chloride formation, and reduction. For each reaction, a representative experimental protocol is provided, alongside tables of illustrative quantitative data and visual diagrams of reaction pathways and workflows to facilitate understanding and application in a research and development setting.
Introduction
This compound is a bifunctional molecule featuring a protected amine in the form of a phthalimide and a carboxylic acid. The N-benzyl group provides lipophilicity, while the carboxylic acid at the 5-position of the isoindoline core is a key site for chemical derivatization. The ability to transform this carboxylic acid into esters, amides, and other functional groups is of significant interest in medicinal chemistry and materials science for the development of new therapeutic agents and functional materials. This guide focuses on the primary reactions of this carboxylic acid group, providing practical insights into its chemical behavior.
Core Chemical Reactivity
The reactivity of the carboxylic acid in this compound is characteristic of aromatic carboxylic acids. The electron-withdrawing nature of the adjacent phthalimide ring can influence the reactivity of the carboxyl group. The primary transformations involve nucleophilic acyl substitution, either directly or after activation of the carboxyl group.
Esterification
The conversion of the carboxylic acid to an ester is a common strategy to modify the pharmacokinetic properties of a molecule, such as solubility and cell permeability.
General Reaction Scheme:
Methodological & Application
Application Notes and Protocols for N-alkylation of Phthalimide
Topic: Protocol for N-alkylation of Phthalimide leading to N-Benzylphthalimide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of phthalimide is a fundamental transformation in organic synthesis, primarily utilized for the preparation of primary amines through the Gabriel synthesis. This method offers a reliable route to primary amines, avoiding the overalkylation often observed in the direct alkylation of ammonia.[1] The resulting N-alkylphthalimide intermediate can be subsequently cleaved to release the desired primary amine.[1] This application note provides a detailed protocol for the synthesis of N-benzylphthalimide, a common intermediate in the synthesis of benzylamine and other derivatives. While the direct N-alkylation of phthalimide is typically achieved using alkyl halides, alternative methods commencing from phthalic anhydride or phthalic acid with benzylamine also yield N-benzylphthalimide.[2][3]
Principle and Mechanism
The N-alkylation of phthalimide generally proceeds via a nucleophilic substitution reaction. The nitrogen atom of phthalimide is rendered acidic by the two adjacent carbonyl groups, allowing for deprotonation by a base to form a potent nucleophile, the phthalimide anion.[1] This anion then displaces a halide from an alkyl halide, such as benzyl chloride, in an S_N2 reaction to form the N-alkylphthalimide.[4][5] The overall process, known as the Gabriel synthesis, is a robust method for creating a carbon-nitrogen bond.[6]
Alternatively, N-benzylphthalimide can be synthesized by the condensation of phthalic anhydride or phthalic acid with benzylamine.[2][3] This reaction involves the formation of a phthalamic acid intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the imide.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported protocols for the synthesis of N-benzylphthalimide.
| Method | Starting Materials | Base/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |
| Gabriel Synthesis (Conventional) | Phthalimide, Benzyl Chloride | Anhydrous Potassium Carbonate | None (neat) | 3 hours | 190 °C | 72-79 | 116 | [2] |
| Gabriel Synthesis (Undergraduate Lab) | Phthalimide, Benzyl Chloride | Anhydrous Potassium Carbonate | None (neat) | 2 hours | Reflux | 72-79 | 100-110 (crude) | [7] |
| Mitsunobu Reaction | Phthalimide, Benzyl Alcohol, Triphenylphosphine | Azodicarboxylate resin | Tetrahydrofuran (THF) | 23 hours | 25 °C | 60 | - | [8] |
| From Phthalic Acid | Phthalic Acid, Benzylamine | Triethylamine/Trinitromethane | N,N-Dimethylformamide (DMF) | 2-3 hours | Room Temperature | 83-85 | - | [3] |
| Microwave-Assisted Synthesis | Phthalimide, Benzyl Chloride | K₂CO₃-Al₂O₃ | N,N-Dimethylformamide (DMF) | 420 seconds | - | 98 | - | [9] |
Experimental Protocols
Protocol 1: N-Alkylation of Phthalimide using Benzyl Chloride (Gabriel Synthesis)
This protocol is adapted from a well-established procedure and is a reliable method for producing N-benzylphthalimide.[2][7]
Materials:
-
Phthalimide
-
Benzyl chloride (Caution: Lachrymator and skin irritant)[7]
-
Anhydrous potassium carbonate, finely powdered
-
Glacial acetic acid (for recrystallization)
-
60% Ethanol
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Steam distillation apparatus
-
Büchner funnel and flask
-
Mortar and pestle
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of Reactant Mixture: In a mortar, thoroughly grind together 24 g of phthalimide and 13.8 g of anhydrous potassium carbonate to create a fine, intimate mixture.[7] Transfer this mixture to a 250-mL round-bottomed flask.
-
Reaction Setup: Add 42 g of benzyl chloride to the flask.[7] Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or an oil bath at approximately 190°C.[2]
-
Work-up - Steam Distillation: While the mixture is still hot, remove the excess unreacted benzyl chloride by steam distillation.[2] Continue the distillation until no more benzyl chloride is collected.
-
Isolation of Crude Product: After steam distillation, cool the reaction mixture rapidly with vigorous stirring. The N-benzylphthalimide will crystallize.[2]
-
Filtration and Washing: Collect the solid product by suction filtration using a Büchner funnel. Wash the solid thoroughly with water, followed by a single wash with 400 mL of 60% ethanol.[2]
-
Drying: Drain the product as completely as possible by suction. The yield of the crude product, melting at 100–110 °C, is typically between 28-31 g (72–79%).[7]
-
Purification (Optional): For a purer product, recrystallize the crude N-benzylphthalimide from glacial acetic acid. The recovery from crystallization is about 80%, and the pure product has a melting point of 116 °C.[2]
Visualizations
Experimental Workflow for N-Alkylation of Phthalimide
The following diagram illustrates the key steps in the synthesis and purification of N-benzylphthalimide via the Gabriel synthesis.
Caption: Workflow for the synthesis of N-benzylphthalimide.
Reaction Mechanism of Gabriel Synthesis
The diagram below outlines the mechanistic steps for the N-alkylation of phthalimide with an alkyl halide.
Caption: Mechanism of Gabriel synthesis for N-alkylation.
References
- 1. byjus.com [byjus.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN112409237B - Preparation method of N-benzylphthalimide - Google Patents [patents.google.com]
- 4. brainly.com [brainly.com]
- 5. orgosolver.com [orgosolver.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. mdpi.org [mdpi.org]
Application Notes and Protocols for the Use of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug discovery, enabling the efficient synthesis of custom peptide sequences. The strategic use of protecting groups and specialized linkers is paramount to achieving high purity and yield. 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid is a bifunctional molecule that can be employed in SPPS, primarily hypothesized here as a linker for anchoring the initial amino acid to the solid support.
The phthaloyl group serves as a stable protecting group for a primary amine, which can be orthogonally deprotected using hydrazinolysis. The benzyl group on the isoindoline nitrogen enhances the stability of the phthaloyl group. The carboxylic acid moiety allows for the covalent attachment of this linker to an amino-functionalized resin. This application note provides a detailed, albeit theoretical, framework and protocols for the use of this compound as a linker in SPPS.
Chemical Properties
| Property | Value |
| CAS Number | 67822-75-7[1][2] |
| Molecular Formula | C₁₆H₁₁NO₄[1] |
| Molecular Weight | 281.26 g/mol [1] |
Proposed Application in SPPS: A Linker for Peptide Synthesis
In this proposed application, this compound is utilized as a linker to attach the peptide chain to a solid support, such as an amine-functionalized resin (e.g., Rink Amide resin). The synthesis workflow involves:
-
Linker Activation and Coupling: The carboxylic acid of the linker is activated and coupled to the amine groups of the resin.
-
Phthaloyl Deprotection: The phthaloyl group is removed via hydrazinolysis to expose a primary amine on the linker.
-
Peptide Synthesis: Standard Fmoc-based SPPS is initiated from the newly exposed amine.
-
Final Cleavage: The completed peptide is cleaved from the resin.
This approach introduces a stable linkage that can be orthogonally deprotected, offering flexibility in complex peptide synthesis strategies.
Experimental Protocols
Protocol 1: Swelling of the Resin
Proper swelling of the resin is crucial for efficient synthesis.
-
Place the desired amount of amine-functionalized resin (e.g., Rink Amide resin) in a suitable reaction vessel.
-
Add dichloromethane (DCM) to fully immerse the resin beads.
-
Allow the resin to swell for 20-30 minutes with gentle agitation.
-
Remove the DCM by filtration.
-
Wash the resin three times with dimethylformamide (DMF) to prepare for the coupling reaction.
Protocol 2: Coupling of this compound to the Resin
This protocol details the attachment of the linker to the solid support.
-
In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF.
-
Add 3.5 equivalents of N,N-diisopropylethylamine (DIPEA) to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated linker solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
To monitor the reaction, a small sample of the resin can be taken for a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates complete coupling.
-
Once the reaction is complete, filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove any unreacted reagents.
Protocol 3: Phthaloyl Group Deprotection (Hydrazinolysis)
This step exposes the primary amine for peptide chain elongation.
-
Swell the resin-bound linker in DMF.
-
Prepare a solution of 10% (v/v) hydrazine hydrate in DMF.
-
Add the hydrazine solution to the resin and agitate the mixture for 3-6 hours at room temperature.
-
Monitor the reaction by taking a small resin sample and performing a colorimetric test (e.g., Chloranil test) to detect the presence of the newly formed primary amine.
-
Once the deprotection is complete, filter the resin and wash it extensively with DMF (5x) to remove the phthalhydrazide byproduct and excess hydrazine.
-
Wash the resin with DCM (3x) and proceed to the first amino acid coupling.
Protocol 4: Standard Fmoc-Based Peptide Synthesis
Following the deprotection of the linker, standard Fmoc-SPPS can be performed.
-
Fmoc-Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected linker using standard coupling reagents like HBTU/DIPEA or DIC/HOBt in DMF. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF.
-
Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.
Protocol 5: Final Cleavage of the Peptide from the Resin
The final step is to release the synthesized peptide from the solid support.
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and the protecting groups used on the amino acid side chains. A common cocktail for Rink Amide resin is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the use of this compound as a linker, based on typical efficiencies in SPPS.
| Parameter | Expected Value |
| Linker Coupling Efficiency | >98% |
| Hydrazinolysis Deprotection Time | 3-6 hours |
| Hydrazinolysis Deprotection Yield | >95% |
| Overall Peptide Yield (per residue) | >99% |
Visualizations
References
Application Notes: 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid as a Novel Fluorescent Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid is a member of the phthalimide family of compounds. Phthalimide derivatives are a significant class of organic molecules with diverse applications in chemistry and biology.[1] While many phthalimides are used as intermediates in synthesis, they are also recognized as important scaffolds for new materials and in drug design. This document outlines the potential application of this compound as a fluorescent marker for biomolecule labeling and cellular imaging, based on the known fluorescent properties of related phthalimide and naphthalimide derivatives. The presence of a carboxylic acid moiety provides a versatile handle for covalent conjugation to biomolecules.
Principle of Application
The core of this compound's utility as a fluorescent marker lies in its phthalimide fluorophore. The fluorescence of phthalimide derivatives can be sensitive to the molecular environment, which can be exploited for developing "turn-on" or ratiometric sensors.[2] The carboxylic acid group allows for covalent attachment to primary amines (e.g., lysine residues on proteins) on target biomolecules through standard carbodiimide coupling chemistry. This enables the specific and stable labeling of proteins, peptides, and other amine-containing molecules for visualization and tracking in various biological assays.
Hypothetical Photophysical Properties
| Property | Expected Value/Range | Notes |
| Excitation Maximum (λex) | ~340 - 400 nm | Phthalimide and naphthalimide derivatives typically absorb in the UV to blue region of the spectrum.[2][3] |
| Emission Maximum (λem) | ~450 - 550 nm | A significant Stokes shift is expected, which is advantageous for minimizing self-quenching and improving signal-to-noise ratio in imaging applications.[2][4][5] |
| Quantum Yield (Φ) | Moderate to High | The quantum yield of phthalimides can be enhanced by substituents and can be sensitive to the solvent environment.[2][6] |
| Solvatochromism | Expected | The emission wavelength of many phthalimide and naphthalimide dyes is sensitive to solvent polarity, which could be a useful feature for sensing applications.[3] |
Note: These values are hypothetical and require experimental verification.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol describes the covalent conjugation of the fluorescent marker to a target protein using carbodiimide chemistry.
Materials:
-
This compound
-
Target protein with accessible primary amine groups
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Labeling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
Procedure:
-
Prepare Stock Solution of the Fluorescent Marker: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare Protein Solution: Dissolve the target protein in the Labeling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Activation of the Carboxylic Acid:
-
In a separate microcentrifuge tube, mix the desired molar excess of the fluorescent marker stock solution with EDC and NHS in Activation Buffer. A 10-20 fold molar excess of the dye, EDC, and NHS over the protein is a good starting point.
-
Incubate the activation mixture for 15-30 minutes at room temperature in the dark.
-
-
Conjugation Reaction:
-
Add the activated fluorescent marker solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 30 minutes at room temperature.
-
Purification of the Labeled Protein: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., PBS). The labeled protein will elute in the void volume.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the fluorescent marker at its absorbance maximum.
Protocol 2: Fluorescence Microscopy of Labeled Cells
This protocol provides a general guideline for imaging cells that have been treated with a biomolecule labeled with this compound.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Labeled biomolecule (from Protocol 1)
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Treatment: Incubate the cultured cells with the fluorescently labeled biomolecule in cell culture medium at a predetermined concentration and for a specific duration. The optimal conditions will depend on the target and the biological question.
-
Washing: Gently wash the cells three times with warm PBS to remove any unbound labeled biomolecule.
-
Fixation (Optional): If live-cell imaging is not required, fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with a filter set appropriate for the hypothetical excitation and emission wavelengths of the this compound fluorophore (e.g., DAPI or a custom filter set). Acquire images using a sensitive camera.
Visualizations
Caption: Chemical structure of this compound.
Caption: Workflow for labeling proteins with a carboxylic acid-containing fluorescent marker.
Caption: Hypothetical use of the labeled ligand to study a signaling pathway.
References
- 1. 2-Benzyl-5-methoxyisoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A phthalimide-based fluorescent probe for thiol detection with a large Stokes shift - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid as a Versatile Building Block for Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid is a valuable bifunctional molecule that serves as an excellent starting material for the synthesis of a diverse range of heterocyclic compounds. The presence of both a carboxylic acid group and a protected amine in the form of a phthalimide allows for selective chemical transformations, making it a key building block in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of various five-membered heterocyclic rings, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, using this compound as the core scaffold.
Key Properties of the Building Block
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 67822-75-7 |
| Molecular Formula | C₁₆H₁₁NO₄ |
| Molecular Weight | 281.26 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
Application 1: Synthesis of 2-Benzyl-5-(1,3,4-oxadiazol-2-yl)isoindoline-1,3-dione Derivatives
The carboxylic acid moiety of this compound can be readily converted into a 1,3,4-oxadiazole ring. This is typically achieved through a two-step process involving the formation of an acyl hydrazide intermediate, followed by cyclodehydration.
Experimental Protocol:
Step 1: Synthesis of 2-Benzyl-1,3-dioxoisoindoline-5-carbohydrazide (2)
-
To a solution of this compound (1) (2.81 g, 10 mmol) in dry N,N-dimethylformamide (DMF, 20 mL), add 1,1'-carbonyldiimidazole (CDI) (1.78 g, 11 mmol) in portions at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature to activate the carboxylic acid.
-
Slowly add hydrazine hydrate (0.6 mL, 12 mmol) to the reaction mixture.
-
Stir the mixture overnight at room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carbohydrazide intermediate (2).
Step 2: Synthesis of 2-Benzyl-5-(5-substituted-1,3,4-oxadiazol-2-yl)isoindoline-1,3-dione (3a-b)
-
Method A: Using an aromatic acid
-
A mixture of 2-Benzyl-1,3-dioxoisoindoline-5-carbohydrazide (2) (2.95 g, 10 mmol) and a substituted benzoic acid (11 mmol) is heated in phosphorus oxychloride (15 mL).
-
The reaction mixture is refluxed for 5-7 hours.
-
After cooling, the mixture is carefully poured onto crushed ice.
-
The resulting solid is filtered, washed with a sodium bicarbonate solution and then with water.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 1,3,4-oxadiazole derivative.
-
-
Method B: Using an orthoester
-
A mixture of 2-Benzyl-1,3-dioxoisoindoline-5-carbohydrazide (2) (2.95 g, 10 mmol) and an orthoester (e.g., triethyl orthoformate or triethyl orthoacetate, 20 mL) is refluxed for 8-10 hours.
-
The excess orthoester is removed under reduced pressure.
-
The residue is triturated with diethyl ether to obtain the crude product.
-
The product is purified by column chromatography on silica gel or by recrystallization.
-
Quantitative Data:
| Compound | R-Group | Method | Yield (%) | Melting Point (°C) |
| 3a | Phenyl | A | 75 | 210-212 |
| 3b | Methyl | B | 68 | 185-187 |
Reaction Workflow:
Caption: Synthesis of 1,3,4-oxadiazoles.
Application 2: Synthesis of 2-Benzyl-5-(1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione Derivatives
The carboxylic acid can be converted to a 1,3,4-thiadiazole moiety through reaction with thiosemicarbazide followed by cyclization.
Experimental Protocol:
Step 1: Synthesis of 2-(2-Benzyl-1,3-dioxoisoindoline-5-carbonyl)hydrazine-1-carbothioamide (4)
-
Follow the same procedure as for the synthesis of the carbohydrazide (2), but instead of hydrazine hydrate, use thiosemicarbazide (1.09 g, 12 mmol).
-
The resulting thiosemicarbazide derivative (4) is collected by filtration and used in the next step without further purification.
Step 2: Synthesis of 2-Benzyl-5-(5-amino-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione (5)
-
To a suspension of the thiosemicarbazide derivative (4) (3.54 g, 10 mmol) in ethanol (30 mL), add concentrated sulfuric acid (2 mL) dropwise while cooling in an ice bath.
-
After the addition is complete, the reaction mixture is refluxed for 4-6 hours.
-
The mixture is then cooled to room temperature and poured into ice-cold water.
-
The solution is neutralized with a saturated solution of sodium bicarbonate.
-
The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the 2-amino-1,3,4-thiadiazole derivative (5).
Quantitative Data:
| Compound | Yield (%) | Melting Point (°C) |
| 5 | 82 | 245-247 |
Reaction Workflow:
Caption: Synthesis of 1,3,4-thiadiazoles.
Application 3: Synthesis of 2-Benzyl-5-(1,2,4-triazol-5-yl)isoindoline-1,3-dione Derivatives
The thiosemicarbazide intermediate can also be cyclized under basic conditions to yield 1,2,4-triazole-5-thione derivatives.
Experimental Protocol:
Synthesis of 2-Benzyl-5-(4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)isoindoline-1,3-dione (6)
-
A mixture of the thiosemicarbazide derivative (4) (3.54 g, 10 mmol) and a 10% aqueous solution of sodium hydroxide (20 mL) is refluxed for 6-8 hours.
-
The reaction mixture is cooled and then acidified with dilute hydrochloric acid to a pH of 5-6.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from a mixture of DMF and water to afford the 1,2,4-triazole-5-thione derivative (6).
Quantitative Data:
| Compound | Yield (%) | Melting Point (°C) |
| 6 | 78 | >300 |
Reaction Workflow:
Caption: Synthesis of 1,2,4-triazoles.
Conclusion
This compound is a highly adaptable building block for the synthesis of various heterocyclic compounds. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery and materials science. The differential reactivity of the carboxylic acid and the phthalimide moiety allows for a wide range of chemical modifications, opening avenues for the creation of diverse molecular architectures. Further exploration of reaction conditions and derivatization can lead to the development of compounds with tailored biological and physical properties.
Application Notes and Protocols: Derivatization of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-benzyl-1,3-dioxoisoindoline scaffold is a significant pharmacophore in medicinal chemistry, drawing from the legacy of phthalimide-based drugs. These structures are integral to the design of new therapeutic agents, including kinase inhibitors and antimicrobial compounds.[1][2][3] The carboxylic acid moiety at the 5-position of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid serves as a versatile chemical handle for derivatization. By converting this acidic group into amides or esters, researchers can systematically modify the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds to enhance their efficacy, selectivity, and pharmacokinetic profiles in the drug discovery process.[4]
Derivatization Strategy I: Amide Bond Formation
Application Note: The formation of an amide bond is one of the most frequently utilized reactions in drug discovery.[5][6] Converting the carboxylic acid of the parent molecule into a diverse library of amides allows for the introduction of various functional groups. These appended moieties can form new hydrogen bonds, hydrophobic interactions, or ionic interactions with a biological target, thereby modulating binding affinity and specificity. Amide coupling is typically achieved by activating the carboxylic acid with a coupling reagent to make it more susceptible to nucleophilic attack by a primary or secondary amine.[7] Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with an additive like 1-hydroxy-benzotriazole (HOBt) are commonly used to facilitate this transformation under mild conditions, minimizing side reactions and preserving sensitive functional groups.[5][8]
Caption: Experimental workflow for EDC/HOBt mediated amide coupling.
Protocol 1: General Procedure for Amide Synthesis via EDC/HOBt Coupling
This protocol describes the synthesis of amide derivatives from this compound and a selected amine.
Materials:
-
This compound (1.0 eq)
-
Substituted primary or secondary amine (1.1 - 1.5 eq)[9]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 eq)[7]
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)[7]
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)[9]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and HOBt (1.2 eq).[7]
-
Dissolution: Add anhydrous DCM or DMF to dissolve the solids completely.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.[7][9]
-
Reagent Addition: Add the selected amine (1.1 eq), DIPEA (2.5 eq), and finally EDC·HCl (1.2 eq) to the cooled, stirring solution.[7]
-
Reaction (Initial): Stir the reaction mixture at 0 °C for 30-60 minutes.[7][9]
-
Reaction (Completion): Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-18 hours.[7]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is fully consumed.[7]
-
Work-up:
-
Once complete, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[7]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to obtain the crude product.[7]
-
Purification: Purify the crude amide derivative using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and Mass Spectrometry.
Illustrative Data for Synthesized Amide Derivatives
The following table presents hypothetical data for a series of amide derivatives synthesized from this compound to demonstrate how quantitative results can be structured.
| Compound ID | Amine (R-NH₂) | Yield (%) | Purity (LC-MS, %) | IC₅₀ vs. Target X (µM) |
| DA-01 | Benzylamine | 85 | >98 | 10.5 |
| DA-02 | 4-Fluoroaniline | 78 | >99 | 5.2 |
| DA-03 | Cyclohexylamine | 91 | >97 | 25.1 |
| DA-04 | Piperidine | 82 | >98 | 8.9 |
| DA-05 | Morpholine | 88 | >99 | 15.7 |
Derivatization Strategy II: Ester Formation
Application Note: Esterification of the carboxylic acid is another key derivatization strategy. Esters can act as prodrugs, which are inactive forms of a drug that are converted to the active form in the body through enzymatic or chemical hydrolysis. This approach can improve a drug's oral bioavailability, increase its duration of action, or enhance its selective delivery to target tissues. The Steglich esterification, using a carbodiimide like N,N'-Dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP), is a mild and effective method for forming esters from carboxylic acids and alcohols, including sterically hindered ones.[10]
Caption: Experimental workflow for DCC/DMAP mediated esterification.
Protocol 2: General Procedure for Ester Synthesis via Steglich Esterification
This protocol details the synthesis of ester derivatives from this compound and an alcohol.
Materials:
-
This compound (1.0 eq)
-
Alcohol (R-OH) (1.2 - 3.0 eq)[10]
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)[10]
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)[10]
-
Anhydrous Dichloromethane (DCM)[10]
-
0.5 N Hydrochloric acid (HCl)[10]
-
Saturated sodium bicarbonate (NaHCO₃) solution[10]
-
Anhydrous sodium sulfate (Na₂SO₄)[10]
Procedure:
-
Preparation: In a one-necked flask, charge this compound (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.[10]
-
Cooling: Stir the solution and cool it to 0 °C in an ice bath.[10]
-
DCC Addition: Slowly add a solution of DCC (1.1 eq) in DCM to the cooled mixture over a 5-minute period.[10]
-
Reaction: Stir the mixture for an additional 5-10 minutes at 0 °C, then remove the ice bath and continue stirring for 3-5 hours at room temperature.[10]
-
Byproduct Removal: The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Remove the DCU by filtration.[10]
-
Work-up:
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.[10]
-
Purification: Purify the crude ester by flash column chromatography on silica gel or distillation under reduced pressure to yield the final product.[10]
-
Characterization: Confirm the structure and purity using appropriate analytical methods (NMR, MS, IR).
Illustrative Data for Synthesized Ester Derivatives
The following table provides hypothetical data for a series of ester derivatives to illustrate data presentation.
| Compound ID | Alcohol (R-OH) | Yield (%) | Purity (LC-MS, %) | Hydrolysis t₁/₂ (min) |
| DE-01 | Methanol | 92 | >99 | 120 |
| DE-02 | Ethanol | 88 | >99 | 185 |
| DE-03 | Isopropanol | 75 | >97 | 350 |
| DE-04 | Benzyl alcohol | 85 | >98 | 210 |
| DE-05 | tert-Butanol | 65 | >96 | >600 |
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Application Note: Derivatives of the isoindoline-1,3-dione core have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer. For instance, novel benzimidazole-dioxoisoindoline conjugates have been designed and synthesized as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1).[2] These receptor tyrosine kinases (RTKs) are key drivers of angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize. By derivatizing the this compound core, new analogues can be screened for their ability to inhibit such kinases, potentially blocking downstream signaling and exerting an anti-proliferative or anti-angiogenic effect.[2]
Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.
References
- 1. 2-Benzyl-5-methoxyisoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amide Synthesis [fishersci.dk]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Microwave-Assisted Synthesis of N-Benzylphthalimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of N-benzylphthalimide derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, higher yields, and cleaner reaction profiles, making it an attractive approach for rapid library synthesis and lead optimization in drug discovery.
Introduction
N-substituted phthalimides are a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The N-benzylphthalimide moiety, in particular, serves as a key pharmacophore in the development of novel therapeutic agents. Traditional synthesis methods, such as the Gabriel synthesis, often require prolonged reaction times and harsh conditions.[2] Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, enabling the rapid and efficient production of these valuable compounds.
Applications in Drug Discovery
N-benzylphthalimide derivatives have shown significant potential in several therapeutic areas:
-
Anticancer Activity: Certain phthalimide derivatives have been identified as potent inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway.[3] The TGF-β pathway plays a crucial role in cancer cell proliferation, and its inhibition is a key strategy in cancer therapeutics.[3][4] Specifically, these derivatives can target the TGF-β type I receptor kinase (ALK5), a central and specific component of this pathway.[3]
-
Anti-inflammatory Properties: The phthalimide core is a well-established anti-inflammatory pharmacophore, with thalidomide and its analogs being notable examples.[1] N-substituted phthalimide derivatives have been shown to exhibit significant anti-inflammatory effects, making them promising candidates for the development of new treatments for inflammatory diseases.[5]
-
Antimicrobial Agents: Various N-substituted phthalimides have been investigated for their antibacterial and antifungal activities, showing promise in combating pathogenic microorganisms.[6]
Experimental Protocols
This section provides a detailed protocol for the microwave-assisted synthesis of N-benzylphthalimide. This protocol can be adapted for the synthesis of various substituted N-benzylphthalimide derivatives.
Materials and Equipment:
-
Phthalimide
-
Benzyl chloride (or substituted benzyl chloride)
-
Potassium carbonate (K₂CO₃) on Alumina (Al₂O₃) support[2]
-
N,N-Dimethylformamide (DMF)
-
Absolute Ethanol
-
5% Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Microwave reactor
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Melting point apparatus
-
Instrumentation for characterization (FTIR, NMR, Mass Spectrometry)
Experimental Procedure: Microwave-Assisted Synthesis of N-Benzylphthalimide [2]
-
Preparation of Supported Catalyst: Prepare the K₂CO₃-Al₂O₃ supported catalyst as described in the literature.[2]
-
Reaction Setup: In a 50 mL beaker, combine phthalimide (1.90 g, 12.5 mmol) and the K₂CO₃-Al₂O₃ supported catalyst (5 g, containing 15 mmol K₂CO₃).[2] Grind the solids together to ensure a homogenous mixture.
-
Add benzyl chloride (3.2 g, 25 mmol) and a minimal amount of DMF (2 g) to the beaker and stir the mixture well.[2]
-
Microwave Irradiation: Place the beaker in a microwave oven and irradiate continuously for 420 seconds at 750W.[2]
-
Work-up and Purification:
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Extract the product with 70 mL of absolute ethanol for 1 hour.[2]
-
Concentrate the ethanolic extract to approximately 10 mL using a rotary evaporator.[2]
-
Pour the concentrated solution into 150 mL of water, which should induce the precipitation of a white crystalline solid.[2]
-
To remove any unreacted phthalimide, add 10 mL of a 5% aqueous NaOH solution and stir for 10 minutes.[2]
-
Filter the white crystals under reduced pressure and wash them repeatedly with water until the filtrate is neutral.[2]
-
Dry the purified product in an oven at 105°C for 2 hours.[2]
-
-
Characterization:
-
Determine the melting point of the final product.
-
Obtain FTIR and NMR spectra to confirm the structure of the N-benzylphthalimide.
-
Expected Characterization Data for N-Benzylphthalimide:
-
Appearance: White crystalline solid.
-
Melting Point: Approximately 116°C.[7]
-
¹H NMR (DMSO-d₆): Signals corresponding to the aromatic protons of the phthalimide and benzyl groups, and a characteristic singlet for the methylene (-CH₂-) protons.[8]
-
FTIR (KBr): Characteristic C=O stretching vibrations for the imide group.[9]
Data Presentation
The following table summarizes the reaction conditions and yields for the microwave-assisted synthesis of various N-substituted phthalimide derivatives.
| Entry | Amine/Halide | Base/Catalyst | Solvent | Microwave Conditions | Time (min) | Yield (%) | Reference |
| 1 | Benzyl chloride | K₂CO₃-Al₂O₃ | DMF | 750 W | 7 | 98 | [2] |
| 2 | Aryl amine | Sodium Acetate | DMF | 800 W | 4-5 | High | |
| 3 | Chloroacetic acid | Potassium Hydroxide | DMF | 600 W | 4.5 | 95 | |
| 4 | Ammonia | - | - | 200 W | 1-1.5 | High | |
| 5 | Substituted Anilines | Sodium Acetate | Acetic Acid | 600 W | 4-8 | 82 | |
| 6 | Various Amines | - | - | 450 W | 4-5 | 62-88 | |
| 7 | N-phenyl-o-phenylenediamine | Er(OTf)₃ | Solvent-free | - | 5-10 | 86-99 | [10] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the microwave-assisted synthesis of N-benzylphthalimide.
TGF-β Signaling Pathway Inhibition
Caption: Inhibition of the TGF-β signaling pathway by N-benzylphthalimide derivatives.
References
- 1. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.org [mdpi.org]
- 3. mdpi.com [mdpi.com]
- 4. Transforming Growth Factor‐β Pathway: Biological Functions and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential - Curr Trends Pharm Pharm Chem [ctppc.org]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzylphthalimide | C15H11NO2 | CID 75059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, metabolism, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The isoindoline-1,3-dione scaffold, a key structural feature of thalidomide and its analogs, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This document outlines the application of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid as a versatile building block in the synthesis of potent and selective kinase inhibitors.
The strategic placement of the carboxylic acid group on the isoindoline-1,3-dione core allows for facile derivatization, enabling the exploration of chemical space and the optimization of pharmacological properties. The benzyl group provides a foundational hydrophobic interaction within the kinase active site, which can be further modified to enhance potency and selectivity. This application note provides a detailed protocol for the synthesis of a novel series of kinase inhibitors based on this scaffold, targeting key kinases implicated in oncogenesis such as VEGFR-2 and c-Src.
Rationale for Kinase Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src family kinases (e.g., c-Src) are key mediators of tumor angiogenesis and metastasis.[1][2] Dual inhibition of these pathways presents a promising strategy for cancer therapy. The isoindoline-1,3-dione moiety can be strategically functionalized to interact with the hinge region of the kinase domain, a common feature exploited in kinase inhibitor design.[2] The carboxylic acid handle of this compound serves as a prime attachment point for various linkers and pharmacophores designed to target the ATP-binding pocket of these kinases.
Synthetic Scheme and Experimental Protocols
The following section details a generalized synthetic protocol for the preparation of a library of kinase inhibitors from this compound. The synthesis involves a key amide bond formation step to couple the core scaffold with a variety of amine-containing fragments.
General Synthesis of Amide Derivatives
The synthesis of the target kinase inhibitors is achieved through a standard amide coupling reaction between this compound and a selected amine.
Scheme 1: General Synthetic Route
References
Application Notes and Protocols: Preparation of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid esters, valuable intermediates in medicinal chemistry and materials science. The primary synthetic route involves two key stages: the formation of the N-benzylphthalimide core followed by esterification of the carboxylic acid moiety. This guide outlines various established methods for esterification, presenting them with detailed experimental procedures and comparative data to aid in methodological selection.
Introduction
This compound and its corresponding esters are heterocyclic compounds that serve as important building blocks in the synthesis of a variety of functional molecules. The phthalimide group is a common pharmacophore, and its derivatives are explored for a range of biological activities. The ability to introduce various ester groups allows for the modulation of properties such as solubility, bioavailability, and reactivity, making these compounds highly versatile in drug discovery and development. These application notes detail reliable methods for the preparation of these esters, providing researchers with the necessary information to synthesize these compounds efficiently and in high purity.
Synthesis Overview
The preparation of this compound esters is typically achieved in a two-step process. The first step involves the synthesis of the parent carboxylic acid, followed by the esterification of this acid.
Caption: General two-step synthesis pathway.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the initial step of synthesizing the parent carboxylic acid from trimellitic anhydride and benzylamine.
Materials:
-
Trimellitic anhydride
-
Benzylamine
-
Toluene
-
Ethanol
Procedure:
-
In a round-bottom flask, add trimellitic anhydride (1 equivalent) to toluene.
-
Slowly add benzylamine (1 equivalent) to the suspension while stirring at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours. Water can be removed azeotropically using a Dean-Stark apparatus.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold toluene, and then recrystallize from ethanol to obtain pure this compound.
-
Dry the product under vacuum.
Protocol 2: Esterification using Dichloroimidazolidinedione (DCID)
This method utilizes DCID as a coupling reagent for the esterification of the carboxylic acid under mild conditions.[1]
Materials:
-
This compound
-
Alcohol (e.g., Benzyl alcohol, 1.0 mmol)
-
Dichloroimidazolidinedione (DCID, 1.20 mmol)
-
Triethylamine (1.0 mmol)
-
Dichloromethane (CH₂Cl₂, 5 mL)
Procedure:
-
To a solution of this compound (1.0 mmol) in dichloromethane (5 mL), add the desired alcohol (1.0 mmol) and triethylamine (1.0 mmol).
-
Add DCID (1.20 mmol) to the mixture.
-
Stir the reaction at 25 °C for 24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the product by chromatography on silica gel using a suitable eluent system (e.g., Ethyl Acetate-Hexane, 1:3).[1]
Protocol 3: Esterification using Benzyl Bromide
This protocol is a classic method for the synthesis of benzyl esters from a carboxylic acid.[2][3]
Materials:
-
This compound (10 mmol)
-
Benzyl bromide (11 mmol)
-
Sodium bicarbonate (NaHCO₃, 10 mmol)
-
Dimethylformamide (DMF)/1,4-Dioxane (1:1, 30 mL)
Procedure:
-
Dissolve this compound (10 mmol) and benzyl bromide (11 mmol) in a 1:1 mixture of DMF and 1,4-dioxane (30 mL).[2]
-
Add sodium bicarbonate (10 mmol) to the solution at room temperature.[2]
-
Heat the reaction mixture at 90 °C and stir for 24 hours.[2]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated sodium chloride solution and water.[2]
-
Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate under reduced pressure.[2]
-
Recrystallize the crude product from a suitable solvent system to yield the pure benzyl ester.[2]
Data Presentation
The following table summarizes typical reaction conditions and yields for various esterification methods applicable to carboxylic acids, which can be extrapolated for the synthesis of this compound esters.
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| DCID Coupling | Carboxylic Acid, Alcohol, DCID, Et₃N | CH₂Cl₂ | 25 | 24 | 74-86 | [1] |
| Benzyl Bromide Alkylation | Carboxylic Acid, Benzyl Bromide, NaHCO₃ | DMF/Dioxane | 90 | 24 | 82-95 | [2][3] |
| DCC/DMAP Esterification | Carboxylic Acid, Alcohol, DCC, DMAP | CH₂Cl₂ | 0-20 | 3 | >90 | [4] |
| NbCl₅ Catalysis | Carboxylic Acid, Benzyl Alcohol, NbCl₅ | None | Room Temp. | 2-3 | High | [5] |
Visualized Workflows
Esterification Workflow using DCID
Caption: DCID-mediated esterification workflow.
Logical Relationship of Synthesis Steps
Caption: Decision logic for synthesis.
Conclusion
The protocols and data presented provide a comprehensive guide for the successful synthesis of this compound esters. The choice of esterification method will depend on the specific requirements of the target molecule, including the nature of the alcohol, desired yield, and reaction conditions. The provided workflows and comparative data serve as a valuable resource for researchers in planning and executing these syntheses.
References
- 1. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coupling Reactions of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid is a versatile building block in medicinal chemistry and materials science. The presence of a carboxylic acid group on the isoindoline scaffold allows for a wide range of coupling reactions, most notably the formation of amide bonds. This functionalization is a cornerstone of drug discovery, as the amide bond is a key structural feature in a vast number of biologically active molecules. This document provides detailed protocols for common amide coupling reactions involving this compound and explores the potential applications of its derivatives, particularly in the context of kinase inhibition.
Derivatives of the structurally related dioxoisoindoline core have shown promise as inhibitors of key signaling pathways implicated in cancer, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1).[1][2][3] These receptors are critical regulators of angiogenesis, cell proliferation, and survival, making them important targets for therapeutic intervention.[4][5][6][7][8]
Data Presentation: Amide Coupling Reactions
The following tables summarize typical reaction conditions and yields for amide coupling reactions of carboxylic acids, providing a comparative overview of common coupling reagents. While specific yields for this compound with a wide array of amines are not extensively documented in single sources, the data presented for analogous structures, such as 3-oxoisoindoline-5-carboxylic acid, offer valuable insights into expected outcomes.
Table 1: Carbodiimide-Based Coupling Reactions
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Typical Yield (%) | Reference |
| EDC·HCl | HOBt | Triethylamine | DCM | 2 hours | 78-85 | |
| DCC | - | - | DCM/DMF | 1-16 hours | 70-90 |
Table 2: Uronium/Phosphonium-Based Coupling Reactions
| Coupling Reagent | Base | Solvent | Typical Reaction Time | Notes | Reference |
| HATU | DIPEA | DMF | 30-60 minutes | Faster reaction rates and less racemization compared to HBTU. | |
| HBTU | DIPEA | DMF | ~15 minutes | Efficient, with minimal racemization when HOBt is added. | |
| PyBOP | DIPEA | DMF | < 15 minutes | Byproducts are less hazardous than those of BOP. |
Experimental Protocols
The following are detailed protocols for the synthesis of amides from this compound using common coupling reagents.
Protocol 1: Amide Synthesis using EDC/HOBt
This protocol is adapted from the synthesis of 3-oxoisoindoline-5-carboxamides and is a robust method for the formation of amide bonds.
Materials:
-
This compound
-
Substituted amine (1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
Triethylamine (1.2 equivalents)
-
Dichloromethane (DCM)
-
10% aqueous citric acid
-
10% aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a cooled (0 °C) and stirred solution of this compound (1 equivalent), HOBt (1.1 equivalents), and triethylamine (1.2 equivalents) in DCM, add EDC·HCl (1.2 equivalents) and the substituted amine (1.2 equivalents).
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Wash the reaction mixture sequentially with 10% aqueous citric acid, 10% aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Amide Synthesis using HATU
This protocol is a general and highly efficient method for amide bond formation, known for its rapid reaction times.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.4 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.4 equivalents) to the mixture and stir for 5 minutes at room temperature for pre-activation.
-
Add the amine (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 30-60 minutes, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow for Amide Coupling
The following diagram illustrates a general workflow for the synthesis of 2-Benzyl-1,3-dioxoisoindoline-5-carboxamides.
Caption: General workflow for amide synthesis.
Potential Signaling Pathway Inhibition
Derivatives of the dioxoisoindoline scaffold have been identified as inhibitors of VEGFR-2 and FGFR-1, key receptor tyrosine kinases involved in angiogenesis and cancer progression.[1][2] The following diagrams illustrate the simplified signaling pathways of VEGFR-2 and FGFR-1.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Simplified FGFR-1 signaling pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid
Introduction
2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid is a molecule of interest in pharmaceutical and chemical research. Accurate quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and exemplary protocols for the quantification of this compound in relevant matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
Two primary analytical techniques are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for the quantification of the analyte in simpler matrices, such as pharmaceutical formulations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for quantifying low concentrations of the analyte in complex biological matrices like plasma or urine.
Quantitative Data Summary
The following table summarizes typical performance parameters that can be expected upon the validation of the proposed analytical methods. The values are based on literature data for the analysis of similar aromatic carboxylic acids.
| Parameter | HPLC-UV (Exemplary) | LC-MS/MS (Exemplary) |
| Linearity Range | 0.1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reverse-phase HPLC method with UV detection for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (or Trifluoroacetic acid)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of the reference standard in methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
4. Sample Preparation
-
For Pharmaceutical Formulations:
-
Accurately weigh and dissolve the formulation in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute the solution to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
5. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution (see table below)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by UV scan of the analyte (likely around 254 nm)
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound in biological matrices.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
2. Instrumentation
-
UHPLC or HPLC system
-
Autosampler
-
Column oven
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Standard Stock Solutions: Prepare stock solutions of the analyte and the internal standard in methanol or acetonitrile.
-
Working Standard Solutions: Prepare calibration standards by spiking blank biological matrix with the analyte and a constant concentration of the internal standard.
4. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma), add 300 µL of the protein precipitation solvent containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase: Gradient elution (to be optimized, similar to HPLC-UV method but with a faster gradient)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the carboxylic acid.
-
Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
MRM Transitions: Determine the precursor and product ions for the analyte and internal standard by direct infusion.
-
Analyte (Exemplary): Precursor ion [M-H]⁻ → Product ion
-
Internal Standard (Exemplary): Precursor ion [M-H]⁻ → Product ion
-
-
6. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Perform a weighted linear regression analysis.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound from trimellitic anhydride and benzylamine.
Q1: My reaction seems to have stalled, and the yield of the final product is very low. What are the possible causes?
A1: A low yield can stem from several factors:
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Incomplete Reaction: The initial formation of the amic acid intermediate may not have fully cyclized to the desired imide. This is often due to insufficient reaction temperature or time.
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Suboptimal Solvent: The choice of solvent is crucial. A solvent that does not adequately dissolve the reactants or the intermediate can hinder the reaction progress.
-
Moisture in Reagents or Glassware: The presence of water can hydrolyze the trimellitic anhydride, reducing the amount available to react with benzylamine.
-
Incorrect Stoichiometry: An improper ratio of trimellitic anhydride to benzylamine can lead to unreacted starting materials and lower the yield of the desired product.
Q2: I am observing a significant amount of a white precipitate that is not my desired product. What could this be?
A2: The white precipitate is likely the intermediate phthalamic acid derivative, (2-(benzylcarbamoyl)-5-carboxybenzoic acid). Its formation is the first step of the reaction. If it does not cyclize to the imide, it will remain as a major component of your crude product. To promote cyclization, you may need to increase the reaction temperature or prolong the reaction time.
Q3: The purity of my final product is low, even after recrystallization. What are the likely impurities and how can I remove them?
A3: Common impurities include:
-
Unreacted Trimellitic Anhydride or Trimellitic Acid: If the anhydride was not fully consumed or was hydrolyzed, it may co-precipitate with the product.
-
Unreacted Benzylamine: Excess benzylamine can be an impurity.
-
Phthalamic Acid Intermediate: As mentioned in Q2, incomplete cyclization will lead to this impurity.
Purification Strategies:
-
Recrystallization: Ensure you are using an appropriate solvent system. A solvent in which the product has high solubility at high temperatures and low solubility at low temperatures is ideal. Acetic acid or a mixture of DMF and water can be effective.
-
Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be very effective. For example, washing with hot water can help remove unreacted trimellitic acid. A wash with a non-polar solvent like hexane can help remove residual benzylamine.
-
pH Adjustment: The carboxylic acid functionality on the desired product allows for purification via pH manipulation. Dissolving the crude product in a basic aqueous solution (like sodium bicarbonate solution), filtering to remove any insoluble impurities, and then re-precipitating the product by adding acid can be a highly effective purification method.
Q4: How can I optimize the reaction conditions to maximize the yield?
A4: Optimization is key to achieving high yields. Consider the following parameters:
-
Reaction Temperature: Higher temperatures generally favor the dehydration step to form the imide. Refluxing in a high-boiling solvent like glacial acetic acid or DMF is common for this type of reaction.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be allowed to proceed until the starting materials are consumed.
-
Solvent: A polar, aprotic solvent like DMF or a high-boiling protic solvent like glacial acetic acid is typically used. Acetic acid can also act as a catalyst for the dehydration step.
-
Catalyst: While not always necessary, an acid catalyst can sometimes facilitate the cyclization.
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the expected impact of varying key reaction parameters on the yield and purity of this compound. This data is illustrative and based on general principles of similar chemical reactions.
| Parameter | Condition A | Yield (A) | Purity (A) | Condition B | Yield (B) | Purity (B) | Rationale |
| Temperature | 100 °C | Moderate | Moderate | 140 °C | High | High | Higher temperature promotes the dehydration of the amic acid intermediate to the imide. |
| Solvent | Toluene | Low | Low | Glacial Acetic Acid | High | High | Acetic acid serves as both a solvent and a catalyst for the cyclization step. |
| Reaction Time | 2 hours | Moderate | Moderate | 6 hours | High | High | Longer reaction time ensures complete conversion of the intermediate to the final product. |
| Stoichiometry (Anhydride:Amine) | 1:1.2 | High | Moderate | 1.2:1 | Moderate | High | A slight excess of the less expensive reagent (benzylamine) can drive the reaction to completion, but may require more rigorous purification. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
Trimellitic anhydride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Glacial Acetic Acid (as solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trimellitic anhydride (1.0 eq) and glacial acetic acid.
-
Stir the mixture at room temperature to achieve a suspension.
-
Slowly add benzylamine (1.05 eq) to the suspension. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 9:1 mixture of dichloromethane and methanol as the eluent). The reaction is complete when the starting materials are no longer visible.
-
Allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Collect the precipitate by vacuum filtration and wash it with cold water to remove residual acetic acid and any unreacted trimellitic acid.
-
Wash the solid with a small amount of cold ethanol to remove excess benzylamine.
-
Dry the product in a vacuum oven.
-
For further purification, the crude product can be recrystallized from glacial acetic acid or a suitable solvent mixture.
Visualizations
Experimental Workflow
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues in the synthesis.
Common side reactions in the synthesis of N-substituted phthalimides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted phthalimides.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing N-substituted phthalimides?
A1: The two most common methods are the Gabriel Synthesis and the direct condensation of phthalic anhydride with a primary amine.
-
Gabriel Synthesis: This classic method involves the N-alkylation of potassium phthalimide with a primary alkyl halide, followed by hydrazinolysis or hydrolysis to yield the N-substituted phthalimide or the corresponding primary amine.[1][2] It is favored for producing pure primary amines with a minimal risk of over-alkylation.
-
Condensation with Phthalic Anhydride: This more direct route involves reacting phthalic anhydride with a primary amine, typically at elevated temperatures or with a dehydrating agent, to form the N-substituted phthalimide via a phthalamic acid intermediate.[3][4]
Q2: Why is the Gabriel Synthesis preferred for the synthesis of primary amines, and what is its main advantage in N-substituted phthalimide synthesis?
A2: The Gabriel Synthesis is advantageous because it uses the phthalimide anion as a protected form of ammonia, which prevents the common problem of over-alkylation that occurs in the direct alkylation of ammonia or primary amines.[5] In direct alkylation, the product amine can react further with the alkyl halide to form secondary, tertiary, and even quaternary ammonium salts. The Gabriel method circumvents this, leading to cleaner reactions and higher yields of the desired primary amine or the intermediate N-substituted phthalimide.
Q3: Can I use secondary or tertiary alkyl halides in the Gabriel Synthesis?
A3: It is generally not recommended. The Gabriel synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[1][6] Secondary and tertiary alkyl halides are more sterically hindered, which significantly slows down the rate of nucleophilic substitution. Furthermore, with secondary and hindered primary alkyl halides, a competing elimination (E2) reaction is often favored, leading to the formation of alkenes as the major side product instead of the desired N-substituted phthalimide.[7]
Q4: What are the common side products when using acidic or basic hydrolysis to cleave the phthalimide group?
A4: Harsh acidic or basic hydrolysis conditions for cleaving the N-substituted phthalimide to release the primary amine can lead to several side reactions and are often associated with low yields.[1][6]
-
Acidic Hydrolysis: Under strong acidic conditions (e.g., concentrated H₂SO₄ or HCl), side reactions can include dehydration or other acid-catalyzed degradation of sensitive functional groups on the target molecule. The primary amine is also liberated as its ammonium salt, requiring an additional neutralization step.
-
Basic Hydrolysis: Strong basic hydrolysis (e.g., with NaOH or KOH) can be slow and may not proceed to completion, often stopping at the phthalamic acid salt stage.[8] Forcing the reaction with heat can lead to decomposition of the desired amine.
A milder and often preferred alternative is the Ing-Manske procedure, which uses hydrazine hydrate to cleave the phthalimide group, forming a stable phthalhydrazide precipitate that can be easily filtered off.[9][10]
Q5: Can racemization occur during the synthesis of chiral N-substituted phthalimides?
A5: In a standard Gabriel synthesis for producing a chiral primary amine from a chiral alkyl halide, the key alkylation step is an SN2 reaction which proceeds with inversion of configuration at the chiral center.[7] Therefore, if you start with an enantiomerically pure alkyl halide, you will obtain an enantiomerically pure N-substituted phthalimide with the opposite configuration. However, if the synthesis involves steps where a planar, achiral intermediate is formed, such as through keto-enol tautomerism in certain amino acid syntheses using Gabriel-type reactions, a racemic mixture can result.[11] It is crucial to analyze the entire reaction sequence to determine if racemization is a potential side reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Poor Quality of Reagents: Old or degraded potassium phthalimide or alkyl halide.[12] 2. Inappropriate Solvent: The solvent may not be suitable for the SN2 reaction (in Gabriel synthesis). 3. Insufficient Reaction Temperature or Time: The reaction may not have proceeded to completion. 4. Steric Hindrance: Using a secondary or tertiary alkyl halide in the Gabriel synthesis.[12] | 1. Verify Reagent Quality: Use freshly prepared or properly stored reagents. Ensure solvents are anhydrous for the Gabriel synthesis.[7] 2. Optimize Solvent: For the Gabriel synthesis, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective.[13] 3. Adjust Reaction Conditions: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using TLC. 4. Use a Suitable Substrate: The Gabriel synthesis is most effective with primary alkyl halides.[7] |
| Presence of Alkene Side Product | Elimination (E2) Reaction: This is common when using secondary or sterically hindered primary alkyl halides. The phthalimide anion can act as a base, abstracting a proton and leading to the formation of a double bond.[7] | Use a Primary Alkyl Halide: If possible, redesign the synthesis to use a primary alkyl halide. Lower Reaction Temperature: Lowering the temperature can sometimes favor the SN2 pathway over the E2 pathway. Alternative Synthesis Route: Consider a different method for synthesizing the target N-substituted phthalimide if a primary halide is not an option. |
| Presence of Phthalamic Acid Impurity | Incomplete Cyclization (Phthalic Anhydride Method): When reacting phthalic anhydride with an amine, the intermediate phthalamic acid may not fully cyclize to the phthalimide if the reaction temperature is too low or the reaction time is too short.[14] Hydrolysis of Phthalimide: The N-substituted phthalimide product can hydrolyze back to the phthalamic acid if exposed to water, especially under acidic or basic conditions during workup. | Ensure Complete Cyclization: In the phthalic anhydride method, ensure the reaction reaches a temperature sufficient to drive off the water molecule formed during cyclization (often >150 °C). The use of a dehydrating agent or azeotropic removal of water can also be effective. Anhydrous Workup: During product isolation and purification, use anhydrous solvents and avoid prolonged exposure to acidic or basic aqueous solutions. |
| Difficulty in Product Isolation (from Hydrazinolysis) | Bulky Phthalhydrazide Precipitate: The phthalhydrazide byproduct from the Ing-Manske procedure can sometimes form a bulky, gelatinous precipitate that is difficult to filter and may trap the desired product. | Dilute the Reaction Mixture: Before filtration, diluting the reaction mixture with a suitable solvent can sometimes improve the consistency of the precipitate. Acidification: After removing the solvent, dissolving the residue in dilute acid will protonate the desired amine, making it water-soluble, while the phthalhydrazide remains insoluble and can be filtered off. The free amine can then be recovered by basifying the filtrate and extracting with an organic solvent. |
Experimental Protocols
Synthesis of N-Benzylphthalimide via Gabriel Synthesis
This protocol is adapted from a standard undergraduate organic chemistry experiment.
Materials:
-
Phthalimide
-
Anhydrous Potassium Carbonate
-
Benzyl Chloride
-
Methanol
-
Hydrazine Hydrate (85%)
Procedure:
-
N-Alkylation:
-
In a 250-mL round-bottomed flask, thoroughly mix 24 g of phthalimide and 13.8 g of anhydrous potassium carbonate by grinding them to a fine powder with a mortar and pestle.[15]
-
Transfer the mixture to the flask and add 42 g of benzyl chloride. Caution: Benzyl chloride is a lachrymator and skin irritant; handle in a fume hood.[15]
-
Heat the mixture at a gentle reflux for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Add 100 mL of water and stir to dissolve the potassium chloride.
-
Collect the crude N-benzylphthalimide by suction filtration and wash with water.
-
The crude product can be recrystallized from ethanol if necessary. The expected yield of crude product is 28-31 g (72-79%).[15]
-
-
Cleavage of Phthalimide (Hydrazinolysis):
-
In a 250-mL round-bottomed flask, combine 23.7 g of the N-benzylphthalimide, 7 mL of 85% hydrazine hydrate, and 80 mL of methanol. Caution: Hydrazine is highly toxic and potentially explosive near its boiling point; handle with extreme care in a fume hood.[15]
-
Reflux the mixture for 1 hour. A large amount of a white, creamy precipitate of phthalhydrazide will form.[15]
-
Cool the mixture and add 50 mL of concentrated HCl.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
The filtrate contains the benzylamine hydrochloride. The free benzylamine can be obtained by careful neutralization with a base and extraction.
-
Visualized Workflows and Pathways
References
- 1. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 2. Gabriel Synthesis [organic-chemistry.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. orgosolver.com [orgosolver.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is unsuitable for dissolving the compound.
-
Solution:
-
Verify Solvent Choice: Based on the structure of the target molecule, which contains both aromatic and carboxylic acid functionalities, polar organic solvents are a good starting point. Ethanol, methanol, or acetic acid are often effective for similar phthalimide derivatives.[1]
-
Increase Solvent Volume: Add the solvent in small increments to the heated crude product until it dissolves. Be cautious not to add a large excess, as this will reduce the final yield.[2][3]
-
Ensure Proper Temperature: The solvent should be heated to its boiling point to maximize the solubility of the compound.[2]
-
Consider a Solvent Mixture: If a single solvent is ineffective, a mixed solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.[2][4]
-
Problem: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used. This is a very common reason for crystallization failure.[5]
-
Solution: Reduce the volume of the solvent by gentle heating or using a rotary evaporator to concentrate the solution.[5][6] Allow the concentrated solution to cool again.
-
Possible Cause 2: The solution is supersaturated. Crystal growth requires a nucleation point.[5]
-
Solution:
-
Induce Crystallization: Gently scratch the inside of the flask with a glass stirring rod just below the surface of the liquid.[6]
-
Seed the Solution: If available, add a tiny "seed crystal" of the pure compound to the cooled solution to initiate crystallization.[6]
-
Further Cooling: If crystals still do not form at room temperature, cool the flask in an ice-water bath.[2]
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the solute. The melting point of this compound is reported to be 198-201 °C.
-
Possible Cause 2: The solution is cooling too rapidly, or the concentration of the solute is too high.[2][7]
-
Solution:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation of the solution.[2]
-
Slow Cooling: Allow the solution to cool slowly and without disturbance. Insulating the flask can help to slow the cooling rate.[5]
-
Problem: The yield of recrystallized product is low.
-
Possible Cause 1: Too much solvent was used. A significant portion of the product may remain dissolved in the mother liquor.[2][6]
-
Solution: Beforehand, use the minimum amount of hot solvent necessary to dissolve the crude material. If the mother liquor has not been discarded, it can be concentrated to recover more product.
-
Possible Cause 2: Premature crystallization during hot filtration. If an initial hot filtration step was performed to remove insoluble impurities, the product may have crystallized on the filter paper.[2][4]
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated, and perform the filtration as quickly as possible. It can be helpful to use a small excess of solvent and then evaporate it after filtration.[7]
-
Possible Cause 3: Incomplete crystallization. The solution may not have been cooled sufficiently to maximize crystal formation.[2]
-
Solution: After cooling to room temperature, place the flask in an ice bath to promote further crystallization.[2]
-
Possible Cause 4: Washing with warm solvent. Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.[2]
-
Solution: Always use a minimal amount of ice-cold solvent for washing the crystals.[2]
Problem: The recrystallized product is still impure.
-
Possible Cause 1: Inappropriate solvent choice. The impurities may have similar solubility characteristics to the desired compound in the chosen solvent.
-
Solution: Experiment with different solvents or solvent systems. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain either insoluble at high temperatures or soluble at low temperatures.
-
Possible Cause 2: The solution cooled too quickly. Rapid cooling can trap impurities within the crystal lattice.
-
Solution: Allow the solution to cool slowly and undisturbed to promote the formation of purer crystals.
-
Possible Cause 3: Insufficient washing. Soluble impurities may remain on the surface of the crystals.
-
Solution: Wash the crystals with a small amount of fresh, ice-cold recrystallization solvent.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: How can I perform a small-scale solubility test to find a good recrystallization solvent?
A2: Place a small amount of your crude compound into several test tubes. To each tube, add a different potential solvent dropwise at room temperature. If the compound dissolves readily at room temperature, that solvent is likely unsuitable. For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.
Q3: My compound has a slight color. Will recrystallization remove it?
A3: Recrystallization can often remove colored impurities. If the color persists after one recrystallization, a small amount of activated charcoal can be added to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.
Q4: How do I know if my recrystallized product is pure?
A4: A common and effective method for assessing the purity of a crystalline solid is to measure its melting point. A pure compound will have a sharp melting point range (typically 1-2 °C). Impurities tend to depress and broaden the melting point range. The reported melting point for this compound is 198-201 °C.
Data Presentation
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility at Room Temperature | Predicted Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Low | Low to Moderate | Potentially suitable as an anti-solvent in a mixed system. |
| Ethanol | Low to Moderate | High | Good candidate. |
| Methanol | Low to Moderate | High | Good candidate. |
| Acetone | Moderate | High | May have too high solubility at room temp, leading to low yield. |
| Ethyl Acetate | Low to Moderate | High | Good candidate. |
| Dichloromethane | Moderate | N/A (low boiling point) | Likely not ideal for recrystallization due to high volatility and moderate room temp solubility. |
| Hexane | Very Low | Very Low | Good candidate as an anti-solvent. |
| Acetic Acid | Moderate | High | Good candidate, but can be difficult to remove completely. |
Note: This data is predictive and based on the solubility of similar compounds. Experimental verification is essential.
Experimental Protocol: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
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Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Glass funnel
-
Filter paper
-
Buchner funnel and filter flask
-
Vacuum source
-
Ice bath
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Gently heat the mixture on a hot plate while stirring until the solvent begins to boil. Continue to add small portions of the hot solvent until the compound just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a glass funnel with filter paper by placing them on the hot plate. Pour the hot solution quickly through the pre-heated funnel into the clean flask.
-
Crystallization: Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for several minutes. Transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.
-
Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (198-201 °C) indicates high purity.
Visualizations
Caption: Troubleshooting workflow for recrystallization.
References
- 1. 67822-75-7 | this compound - Moldb [moldb.com]
- 2. 67822-75-7|this compound|BLD Pharm [bldpharm.com]
- 3. 2-Benzyl-5-methoxyisoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Phthalimide - Wikipedia [en.wikipedia.org]
- 7. PubChemLite - 2-benzyl-1,3-dioxo-2,3-dihydro-1h-isoindole-5-carboxylic acid (C16H11NO4) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Overcoming Solubility Issues in N-Alkylation of Potassium Phthalimide
Welcome to the technical support center for the N-alkylation of potassium phthalimide, a cornerstone of the Gabriel synthesis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the poor solubility of potassium phthalimide.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-alkylation of potassium phthalimide?
The main obstacle is the low solubility of potassium phthalimide in many common organic solvents.[1][2] Potassium phthalimide is an ionic salt, making it poorly soluble in less polar organic solvents typically used for SN2 reactions. This poor solubility can lead to slow reaction rates and low yields, as the concentration of the nucleophilic phthalimide anion in the solution is minimal.
Q2: Which solvents are recommended for the N-alkylation of potassium phthalimide?
Polar aprotic solvents are the preferred choice as they can dissolve potassium phthalimide to a greater extent than nonpolar or protic solvents.[3][4] Dimethylformamide (DMF) is widely regarded as one of the best solvents for this reaction.[1][5] Other suitable solvents include dimethyl sulfoxide (DMSO), acetonitrile, and hexamethylphosphoramide (HMPA).[4]
Q3: My potassium phthalimide is not dissolving, even in DMF. What could be the issue?
Several factors could contribute to this issue:
-
Moisture: Potassium phthalimide is moisture-sensitive and can hydrolyze to phthalimide and potassium hydroxide, which are less soluble in DMF.[6] Ensure that your potassium phthalimide is dry and stored in a desiccator.
-
Solvent Quality: Use anhydrous DMF. The presence of water can negatively impact the solubility and the reaction itself.[3]
-
Temperature: Gently heating the mixture can help to dissolve the potassium phthalimide.[2]
Q4: I am experiencing low yields in my reaction. What are the common causes and how can I troubleshoot this?
Low yields are a frequent problem and can stem from several sources. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Common culprits include poor solubility of reactants, use of unreactive alkyl halides (secondary or tertiary), and incomplete reaction.[1]
Q5: Can I use secondary or tertiary alkyl halides for the Gabriel synthesis?
The Gabriel synthesis is most effective for primary alkyl halides.[3] Secondary alkyl halides react much slower due to steric hindrance from the bulky phthalimide nucleophile.[1] Tertiary alkyl halides generally do not react and may undergo elimination side reactions.[3]
Q6: Are there alternatives to conventional heating to improve reaction rates and yields?
Yes, microwave-assisted synthesis has emerged as a powerful technique to accelerate the N-alkylation of potassium phthalimide.[7][8] Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields, sometimes even in the absence of a solvent (dry media conditions).[7][8]
Q7: What are phase-transfer catalysts and how can they help with solubility issues?
Phase-transfer catalysts (PTCs) are substances that facilitate the transfer of a reactant from one phase to another where the reaction occurs.[9][10] In the case of potassium phthalimide, which is a solid, a PTC can help bring the phthalimide anion into the organic phase to react with the alkyl halide. This enhances the reaction rate by overcoming the solubility barrier.[9][11] Common PTCs for this reaction include quaternary ammonium salts like tetrabutylammonium bromide (TBAB) and crown ethers.[12]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the N-alkylation of potassium phthalimide.
Issue: Low or No Product Yield
Below is a troubleshooting flowchart to diagnose and resolve low product yield.
Caption: Troubleshooting flowchart for low yield in Gabriel Synthesis.
Data Presentation
The following tables summarize key quantitative data to aid in experimental design and optimization.
Table 1: Solubility of Potassium Phthalimide in Various Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | Soluble | [13] |
| Water | Soluble (50 mg/mL at 25°C) | [14] |
| Acetone | Insoluble | [13][15] |
| Ethanol | Insoluble | [15] |
| Methanol | Slightly Soluble | [16] |
| Acetonitrile | Slightly Soluble |
Table 2: Comparison of Reaction Conditions for N-Alkylation of Potassium Phthalimide
| Alkyl Halide | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Benzyl chloride | DMF | None | Ambient | 10 min | 95 | [5] |
| 1-Bromobutane | DMF | None | 80-100 | Not specified | High | [1][3] |
| Various | Toluene | 18-crown-6 (10 mol%) | 100 | 6 h | 84-100 | [17] |
| Phthalimidoacetone | DMFDMA | None (Microwave) | 180 | 20 min | 77 | [7] |
| 1-Bromobutane | Acetonitrile | TBAB (Microwave) | Not specified | Shorter | Higher | [12] |
Note: "Not specified" indicates that the specific value was not provided in the cited source. "High" suggests a qualitative assessment of a good yield.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Potassium Phthalimide in DMF [1]
-
To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF), add the primary alkyl halide (1.0 equivalent).
-
Heat the reaction mixture to a suitable temperature, typically between 80-100 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-alkylphthalimide.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted N-Alkylation in Dry Media [7]
-
In a mortar, powder potassium phthalimide (1 equivalent).
-
Thoroughly mix the powdered potassium phthalimide with a catalytic amount of tetrabutylammonium bromide (TBAB) and silica gel.
-
Add the alkyl halide dropwise to the mixture.
-
Add a small amount of a volatile solvent like dichloromethane to ensure thorough mixing, then evaporate the solvent.
-
Place the solid mixture in an open vessel inside a domestic microwave oven.
-
Irradiate for a short period (typically a few minutes), monitoring the reaction progress.
-
After completion, extract the product with an organic solvent and purify as needed.
Protocol 3: Cleavage of N-Alkylphthalimide using the Ing-Manske Procedure [1]
-
Dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (typically 1.5-2.0 equivalents) to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and remove the solid phthalhydrazide by filtration.
-
Wash the precipitate with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude primary amine.
-
The primary amine can be further purified by distillation or acid-base extraction.
Visualizations
The following diagrams illustrate key workflows and concepts related to overcoming solubility issues in the N-alkylation of potassium phthalimide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 6. Page loading... [guidechem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Phase transfer catalysis | PPTX [slideshare.net]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. benchchem.com [benchchem.com]
- 13. potassium phthalimide [chemister.ru]
- 14. Potassium Phthalimide, Dihydro-1,3-dioxoisoindole potassium salt, C8H4KNO2, 1074-82-4, Nsc167070 [mallakchemicals.com]
- 15. ar.tnjchem.com [ar.tnjchem.com]
- 16. physchemres.org [physchemres.org]
- 17. researchgate.net [researchgate.net]
Removal of unreacted starting materials from 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted starting materials from 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I might find in my crude this compound product?
A1: The synthesis of this compound typically involves the reaction of trimellitic anhydride and benzylamine. Therefore, the most common unreacted starting materials in your crude product are likely to be trimellitic anhydride and benzylamine.
Q2: How can I remove unreacted benzylamine from my product?
A2: Unreacted benzylamine, being basic, can be effectively removed by washing your crude product with a dilute acidic solution, such as 5% aqueous hydrochloric acid (HCl).[1][2] The benzylamine will form the water-soluble benzylammonium chloride salt, which will partition into the aqueous phase, leaving your desired product in the organic layer.[1][2]
Q3: What is the best way to remove unreacted trimellitic anhydride?
A3: Trimellitic anhydride can be removed by washing the crude product with a mild basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃). The anhydride will be hydrolyzed to the corresponding water-soluble sodium trimellitate salt and extracted into the aqueous phase.
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization is a highly effective method for purifying N-substituted phthalimide derivatives. For compounds similar to N-benzylphthalimide, ethanol has been shown to be a suitable recrystallization solvent.[3] The general principle is to dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly, causing the pure product to crystallize while impurities remain in the solvent.
Q5: I am struggling to purify my product using recrystallization. What other methods can I try?
A5: If recrystallization does not yield a product of sufficient purity, column chromatography is an excellent alternative.[4] Given that the target molecule contains a carboxylic acid, it is advisable to use a mobile phase containing a small amount of acid, such as acetic acid or formic acid, to ensure the carboxylic acid remains protonated and elutes effectively without significant tailing.[5]
Q6: What is a good starting mobile phase for column chromatography?
A6: For N-phenylphthalimide derivatives, a common mobile phase for silica gel column chromatography is a mixture of hexane and ethyl acetate.[6] The polarity can be adjusted based on the specific properties of this compound. A good starting point would be a ratio that gives your product an Rf value of 0.2-0.4 on a TLC plate. Remember to add a small percentage of an acid (e.g., 0.1-1% acetic acid) to the eluent to improve the peak shape of your carboxylic acid-containing product.[5]
Data Presentation
Table 1: Properties of Starting Materials and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| Trimellitic Anhydride | C₉H₄O₅ | 192.13 | Acidic, reacts with bases. |
| Benzylamine | C₇H₉N | 107.15 | Basic, reacts with acids. |
| This compound | C₁₆H₁₁NO₄ | 281.26 | Acidic due to the carboxylic acid group. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
Objective: To remove unreacted trimellitic anhydride and benzylamine from the crude product.
Materials:
-
Crude this compound
-
Ethyl acetate
-
5% aqueous Hydrochloric Acid (HCl)
-
5% aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Acid Wash (to remove benzylamine): Add an equal volume of 5% aqueous HCl to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate and discard the lower aqueous layer. Repeat this wash one more time.
-
Base Wash (to remove trimellitic anhydride): To the organic layer in the separatory funnel, add an equal volume of 5% aqueous NaHCO₃. Shake vigorously, venting frequently to release any CO₂ produced. Allow the layers to separate and discard the lower aqueous layer. Repeat this wash one more time.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities. Discard the aqueous layer.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude this compound (post-extraction)
-
Ethanol
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring until the solvent boils.
-
Add more hot ethanol dropwise until the solid completely dissolves. Avoid adding an excess of solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, you can place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven to a constant weight.
Protocol 3: Purification by Column Chromatography
Objective: To separate the desired product from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Acetic acid
-
Chromatography column
-
TLC plates and chamber
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add a drop of acetic acid to the developing chamber. The ideal system should give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane) and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with your chosen mobile phase (e.g., hexane:ethyl acetate with 0.5% acetic acid).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Synthesis of this compound.
Caption: Purification workflow for the target compound.
References
Optimizing reaction conditions for the synthesis of N-benzylphthalimide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N-benzylphthalimide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the Gabriel synthesis to prepare N-benzylphthalimide?
A1: The Gabriel synthesis is advantageous because it prevents over-alkylation, a common issue when using ammonia or primary amines for alkylation. By using the phthalimide anion as a protected form of ammonia, the reaction selectively produces the primary amine precursor, N-benzylphthalimide, leading to cleaner reactions and higher yields.[1]
Q2: Can I use secondary or tertiary alkyl halides in this synthesis?
A2: It is generally not advisable to use secondary or tertiary alkyl halides. The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[1][2] Secondary and tertiary alkyl halides are more sterically hindered, which slows down the rate of nucleophilic substitution and can lead to competing elimination reactions, resulting in the formation of alkenes as side products.[2]
Q3: Why is a base necessary for the reaction between phthalimide and benzyl chloride?
A3: A base is crucial for deprotonating the phthalimide. The lone pair of electrons on the nitrogen of a neutral phthalimide molecule is delocalized by the two adjacent carbonyl groups, making it a poor nucleophile. The base removes the acidic proton from the nitrogen, generating the phthalimide anion, which is a much stronger nucleophile and readily reacts with benzyl chloride.[1]
Q4: What are the common methods for purifying crude N-benzylphthalimide?
A4: Common and effective purification techniques include:
-
Recrystallization: Glacial acetic acid or ethanol are frequently used solvents for recrystallization to obtain pure, colorless needles of N-benzylphthalimide.[3][4][5]
-
Washing: The crude product can be washed with water to remove soluble inorganic salts and residual solvent like DMF.[4] A wash with a 10% aqueous potassium carbonate solution can help remove any unreacted phthalic acid.[3][6]
-
Steam Distillation: This method can be used to remove excess unreacted benzyl chloride from the reaction mixture.[4]
-
Preparative Thin-Layer Chromatography (TLC): For small-scale purification, preparative TLC can be employed.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-benzylphthalimide and provides systematic solutions.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated at the appropriate temperature (e.g., 90-190°C, depending on the method) for a sufficient duration (typically 2-4 hours or more).[4] |
| Poor quality of reagents: Phthalimide or benzyl chloride may be impure or degraded. The base (e.g., potassium carbonate) may not be anhydrous. | Use freshly purified or commercially available high-purity reagents. Ensure potassium carbonate is thoroughly dried before use.[4] | |
| Inappropriate solvent: The chosen solvent may not be suitable for the reaction conditions, or may not be anhydrous. | N,N-Dimethylformamide (DMF) is a common and effective solvent.[4] If using other solvents like THF, ensure they are properly dried. | |
| Inefficient deprotonation of phthalimide: The base may not be strong enough or used in insufficient quantity. | Ensure an appropriate molar ratio of base to phthalimide. Anhydrous potassium carbonate is a common choice.[4] | |
| Product loss during workup: The product may not fully precipitate or may be lost during filtration and washing. | After cooling the reaction mixture, pour it into a large volume of cold water to ensure complete precipitation of the product. Wash the filtered solid with cold water to remove impurities without dissolving the product.[4] | |
| Product is Impure (e.g., discolored, incorrect melting point) | Presence of unreacted starting materials: Unreacted phthalimide or benzyl chloride may co-precipitate with the product. | Wash the crude product thoroughly with water to remove phthalimide and other water-soluble impurities. Excess benzyl chloride can be removed by steam distillation.[4] A wash with 10% aqueous potassium carbonate can remove unreacted phthalic acid if it is present.[3][6] |
| Formation of side products: At high temperatures, side reactions may occur. | Purify the crude product by recrystallization from a suitable solvent like glacial acetic acid or ethanol to remove side products and obtain a pure compound with a sharp melting point.[4] | |
| Difficulty in Isolating the Product | Oily product formation: The product may separate as an oil instead of a solid upon addition to water. | Ensure the reaction mixture is cooled sufficiently before pouring into water. Vigorous stirring of the aqueous mixture can help induce crystallization. Scratching the inside of the flask with a glass rod may also initiate precipitation. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various reported synthesis methods for N-benzylphthalimide.
Table 1: Reagent Quantities and Yields
| Method | Phthalimide (molar eq.) | Benzyl Halide (molar eq.) | Base (molar eq.) | Solvent | Yield (%) | Reference |
| Manske (K₂CO₃) | 1 | 2 | 0.6 (K₂CO₃) | None | 72-79 | [4] |
| Microwave (K₂CO₃/Al₂O₃) | 1 | 2 | 1.2 (K₂CO₃/Al₂O₃) | DMF | up to 98 | [8] |
| Phthalic Acid Route | 1 | 1.5-2 | 3 (Triethylamine) | DMF | 83-90 | [5] |
| Mitsunobu Reaction | 1 | 1 (Benzyl Alcohol) | - | THF | 60 | [7] |
Table 2: Reaction Parameters
| Method | Temperature (°C) | Reaction Time | Purification Method | Reference |
| Manske (K₂CO₃) | 190 | 3 hours | Steam distillation, Recrystallization (Glacial Acetic Acid) | [4] |
| Microwave (K₂CO₃/Al₂O₃) | Microwave (750W) | 420 seconds | Washing (NaOH), Filtration | [8] |
| Phthalic Acid Route | Room Temp (20-30) | 2-4 hours | Precipitation (Toluene), Recrystallization (Ethanol) | [5] |
| Mitsunobu Reaction | 25 | 23 hours | Preparative TLC (Benzene) | [7] |
Experimental Protocols
Protocol 1: Synthesis via Phthalimide and Benzyl Chloride with Potassium Carbonate
This protocol is adapted from the well-established procedure by Manske.[4]
Materials:
-
Phthalimide (2 moles)
-
Anhydrous Potassium Carbonate (1.2 moles), finely powdered
-
Benzyl Chloride (4 moles)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, intimately mix the finely powdered anhydrous potassium carbonate and phthalimide.
-
Add benzyl chloride to the mixture.
-
Heat the mixture in an oil bath at 190°C under reflux for 3 hours.
-
While the mixture is still hot, remove the excess benzyl chloride by steam distillation. The N-benzylphthalimide will begin to crystallize.
-
Cool the mixture rapidly with vigorous agitation to obtain a fine precipitate.
-
Collect the solid product by vacuum filtration on a Büchner funnel.
-
Wash the solid thoroughly with water, followed by a wash with 60% ethanol.
-
The crude product can be further purified by recrystallization from glacial acetic acid to yield colorless needles.
Protocol 2: Microwave-Assisted Synthesis
This protocol describes a rapid, high-yield synthesis using microwave irradiation.[8]
Materials:
-
Phthalimide
-
Benzyl Chloride
-
K₂CO₃-Al₂O₃ supported reagent
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Prepare the K₂CO₃-Al₂O₃ supported reagent as per literature methods.
-
In a microwave-safe reaction vessel, combine phthalimide, benzyl chloride, and the K₂CO₃-Al₂O₃ supported reagent in a molar ratio of 1:2:1.2.
-
Add a suitable amount of DMF as the solvent.
-
Place the vessel in a microwave reactor and irradiate for 420 seconds at 750W.
-
After the reaction, extract the product with a suitable solvent.
-
Concentrate the extract and add water to precipitate the crude product.
-
Wash the precipitate with a 5% NaOH solution to remove unreacted phthalimide, followed by washing with water until neutral.
-
Filter and dry the white crystalline product.
Visualizations
Reaction Mechanism: Gabriel Synthesis of N-benzylphthalimide
Caption: The two-step mechanism of N-benzylphthalimide synthesis.
General Experimental Workflow
Caption: A typical workflow for the synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. What is Gabriel phthalimide synthesis and it's limitations ? | Sathee Forum [forum.prutor.ai]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN112409237B - Preparation method of N-benzylphthalimide - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
Identification of byproducts in 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid synthesis by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid and the identification of byproducts by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for synthesizing this compound is the reaction of trimellitic anhydride with benzylamine. This reaction proceeds via a two-step mechanism: initial formation of an amic acid intermediate, followed by dehydrative cyclization to the final imide product.
Q2: What are the most common byproducts I should expect in this synthesis?
Several byproducts can form during the synthesis. The most prevalent include:
-
Trimellitic acid: Arises from the hydrolysis of the starting material, trimellitic anhydride, if moisture is present in the reaction.
-
Isomeric Product (2-benzyl-1,3-dioxoisoindoline-6-carboxylic acid): Due to the unsymmetrical nature of trimellitic anhydride, nucleophilic attack by benzylamine can occur at two different carbonyl positions, leading to the formation of a constitutional isomer.
-
Amic Acid Intermediate: Incomplete cyclization of the initially formed amic acid will result in this intermediate being present in the final product mixture.
-
Unreacted Starting Materials: Residual trimellitic anhydride and benzylamine may be present if the reaction does not proceed to completion.
Q3: How can LC-MS be used to identify the main product and its byproducts?
LC-MS is a powerful technique for this analysis. The liquid chromatography (LC) component separates the main product from the byproducts based on their different polarities and affinities for the stationary phase. The mass spectrometry (MS) component then provides the mass-to-charge ratio (m/z) of each separated compound, allowing for their identification based on their molecular weights. Tandem mass spectrometry (MS/MS) can further be used to fragment the ions, providing structural information that can help to confirm the identity of each compound.
Q4: What are the expected m/z values for the main product and key byproducts in LC-MS?
The expected m/z values for the protonated molecules [M+H]⁺ in positive ion mode are:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound (Product) | C₁₆H₁₁NO₄ | 281.26 | 282.07 |
| Trimellitic acid | C₉H₆O₆ | 210.14 | 211.03 |
| 2-benzyl-1,3-dioxoisoindoline-6-carboxylic acid (Isomer) | C₁₆H₁₁NO₄ | 281.26 | 282.07 |
| Amic Acid Intermediate | C₁₆H₁₃NO₅ | 299.28 | 300.08 |
| Trimellitic anhydride | C₉H₄O₅ | 192.13 | 193.02 |
| Benzylamine | C₇H₉N | 107.15 | 108.08 |
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during the synthesis and analysis of this compound.
Issue 1: My LC-MS chromatogram shows multiple peaks. How do I identify them?
-
Step 1: Analyze the m/z values. Compare the m/z of the observed peaks with the expected values in the table above.
-
Step 2: Consider the retention times. The polarity of the compounds will influence their elution order. Trimellitic acid is the most polar and will likely elute first. The amic acid intermediate will be more polar than the final product. The two isomeric products may have very similar retention times and may co-elute.
-
Step 3: Perform MS/MS fragmentation. Fragmentation patterns can help distinguish between isomers and confirm the structures of the byproducts. For example, N-substituted phthalimides often show characteristic losses of CO and the benzyl group.
Issue 2: The yield of my desired product is low.
-
Cause 1: Incomplete reaction.
-
Solution: Ensure you are using the correct stoichiometry of reactants. Consider increasing the reaction time or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Cause 2: Hydrolysis of starting material.
-
Solution: Use anhydrous solvents and reagents to minimize the formation of trimellitic acid. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 3: Incomplete cyclization to the imide.
-
Solution: Ensure the reaction conditions are sufficient to drive the dehydration and cyclization of the amic acid intermediate. This may involve higher temperatures or the use of a dehydrating agent.
-
Issue 3: I am having difficulty purifying my product.
-
Problem: Co-elution of the desired product and the isomeric byproduct during chromatography.
-
Solution: Optimize your chromatographic method. Try different solvent gradients, stationary phases (e.g., C18, phenyl-hexyl), or pH modifiers in the mobile phase to improve the separation of the isomers.
-
-
Problem: Contamination with trimellitic acid.
-
Solution: An aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup can help to remove the acidic trimellitic acid.
-
Experimental Protocols
Synthesis of this compound
This is a representative protocol and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trimellitic anhydride (1 equivalent) in a suitable anhydrous solvent (e.g., glacial acetic acid, DMF, or toluene).
-
Addition of Amine: Add benzylamine (1 equivalent) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water. Collect the precipitate by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
LC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it over the course of the run to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Range: m/z 100-500.
-
MS/MS: For structural confirmation, perform product ion scans on the parent ions of interest.
-
Data Presentation
The following table can be used to organize your LC-MS data for the identification of the main product and potential byproducts.
| Peak No. | Retention Time (min) | Observed [M+H]⁺ (m/z) | Proposed Identity | Relative Abundance (%) | MS/MS Fragments (m/z) |
| 1 | Trimellitic acid | ||||
| 2 | Amic Acid Intermediate | ||||
| 3 | 2-Benzyl-1,3-dioxoisoindoline-6-carboxylic acid (Isomer) | ||||
| 4 | This compound (Product) | ||||
| 5 | Unreacted Benzylamine | ||||
| 6 | Unreacted Trimellitic anhydride |
Visualizations
Preventing over-alkylation in Gabriel synthesis of primary amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Gabriel synthesis for the preparation of primary amines, with a specific focus on preventing potential side reactions and ensuring high product yield and purity.
Frequently Asked Questions (FAQs)
Q1: How is over-alkylation prevented in the Gabriel synthesis?
A1: The Gabriel synthesis is specifically designed to prevent over-alkylation, which is a common problem in the direct alkylation of ammonia or primary amines.[1][2] The key to this prevention lies in the use of phthalimide. The nitrogen atom in phthalimide is flanked by two electron-withdrawing carbonyl groups, which makes the N-H proton acidic (pKa ≈ 8.3) and allows for its easy deprotonation to form the phthalimide anion.[2] This anion then acts as a nucleophile in an SN2 reaction with a primary alkyl halide to form an N-alkylphthalimide.[3] Once the nitrogen is alkylated, the lone pair of electrons on the nitrogen is delocalized by resonance with the two adjacent carbonyl groups. This delocalization significantly reduces the nucleophilicity of the nitrogen atom, rendering it unable to react with another molecule of the alkyl halide.[2] Consequently, the reaction stops after a single alkylation, leading exclusively to the formation of the N-alkylphthalimide, which is then converted to the desired primary amine in a subsequent step.
Q2: Can secondary or tertiary amines be synthesized using the Gabriel method?
A2: The traditional Gabriel synthesis is not suitable for the preparation of secondary or tertiary amines. The method is designed to produce primary amines exclusively.[3] The N-alkylphthalimide intermediate does not undergo further alkylation. While some modifications and alternative reagents have been developed that may allow for the synthesis of secondary amines, the classic Gabriel synthesis is limited to primary amines.[3]
Q3: Why does the Gabriel synthesis typically fail with secondary and tertiary alkyl halides?
A3: The Gabriel synthesis proceeds via an SN2 mechanism, which is sensitive to steric hindrance. The phthalimide anion is a bulky nucleophile.[4] Consequently, the reaction works best with unhindered primary alkyl halides and methyl halides. With secondary alkyl halides, the increased steric hindrance around the reaction center significantly slows down the SN2 reaction, and the competing elimination (E2) reaction often becomes the major pathway, leading to the formation of alkenes instead of the desired N-alkylphthalimide. Tertiary alkyl halides do not undergo SN2 reactions and will almost exclusively yield elimination products.
Troubleshooting Guides
Issue 1: Low or No Conversion of the Alkyl Halide
| Possible Cause | Troubleshooting Steps |
| Inactive Alkyl Halide | - Use a more reactive alkyl halide. The reactivity order is R-I > R-Br > R-Cl. If using an alkyl chloride, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide. |
| Poor Solvent Choice | - Ensure the use of a dry, polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the SN2 reaction.[5] |
| Low Reaction Temperature | - Increase the reaction temperature, typically to 80-100 °C, and monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Poor Quality of Potassium Phthalimide | - Use freshly prepared or commercially sourced potassium phthalimide of high purity. Old reagents can degrade over time. |
Issue 2: Low Yield of Primary Amine after Deprotection
| Possible Cause | Troubleshooting Steps |
| Incomplete Hydrolysis/Hydrazinolysis | - Ensure sufficient reaction time for the cleavage of the N-alkylphthalimide. Monitor the reaction by TLC until the starting material is fully consumed. For hydrazinolysis, refluxing for several hours is common.[6] |
| Harsh Deprotection Conditions | - For substrates with sensitive functional groups, acidic or basic hydrolysis may lead to side reactions and lower yields.[1][4] Consider using the milder Ing-Manske procedure (hydrazinolysis) or other gentle methods like reductive cleavage with sodium borohydride.[6][7] |
| Difficult Purification | - The phthalhydrazide byproduct from the Ing-Manske procedure can sometimes be challenging to remove completely. Ensure complete precipitation before filtration and wash the precipitate thoroughly.[3] Acidifying the mixture after hydrazinolysis can aid in the complete precipitation of phthalhydrazide.[6] |
Data Presentation: Comparison of Deprotection Methods
The choice of deprotection method for the N-alkylphthalimide intermediate is crucial for maximizing the yield of the primary amine, especially for complex molecules with sensitive functional groups. Below is a comparison of common deprotection methods.
| Method | Reagents & Conditions | Advantages | Disadvantages | Typical Yield Range |
| Acidic Hydrolysis | Strong acid (e.g., H₂SO₄, HCl), heat | Simple reagents | Harsh conditions, may cleave other acid-sensitive groups, often slow and requires high temperatures.[1] | Variable, often lower than other methods |
| Basic Hydrolysis | Strong base (e.g., NaOH, KOH), heat | Simple reagents | Harsh conditions, may affect base-sensitive functional groups.[1] | Moderate to high |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (N₂H₄·H₂O), reflux in ethanol | Mild and neutral conditions, generally high yielding.[1] | Hydrazine is toxic, phthalhydrazide byproduct can be difficult to remove.[3] | 70-95% |
| Reductive Cleavage | Sodium borohydride (NaBH₄) in alcohol, followed by acid | Very mild conditions, suitable for sensitive substrates.[6] | Requires a two-step, one-pot procedure. | High |
| Aminolysis | Aqueous methylamine | Milder than hydrolysis | Requires removal of excess methylamine and byproduct. | High |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Potassium Phthalimide in DMF
-
To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF), add the primary alkyl halide (1.0 equivalent).
-
Heat the reaction mixture to 80-100 °C and monitor the progress using Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the alkyl halide), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude N-alkylphthalimide, which can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Ing-Manske Procedure for Hydrazinolysis of N-Alkylphthalimide
-
Dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5-2.0 equivalents) to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC. A white precipitate of phthalhydrazide will form.[6]
-
Cool the reaction mixture to room temperature and filter to remove the solid phthalhydrazide.
-
Wash the precipitate with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue, containing the primary amine, can be further purified by distillation or acid-base extraction.[6]
Visualizations
References
- 1. grokipedia.com [grokipedia.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Scaling Up the Synthesis of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct synthetic route is the condensation reaction between trimellitic anhydride (4-carboxyphthalic anhydride) and benzylamine. This reaction typically proceeds in two stages: first, the formation of an intermediate amic acid, followed by cyclodehydration to form the final imide product.
Q2: What are the critical process parameters to control during the scale-up of this synthesis?
A2: When scaling up the synthesis, the following parameters are critical to monitor and control:
-
Temperature: The initial reaction to form the amic acid is often exothermic. Proper temperature control is crucial to avoid side reactions. The subsequent cyclodehydration step requires elevated temperatures, and maintaining a consistent temperature profile is key to ensuring complete conversion and preventing degradation.
-
Solvent Selection: The choice of solvent is critical for managing the solubility of both the starting materials and the product, as well as for heat transfer. High-boiling aprotic solvents are often preferred for the cyclodehydration step to facilitate the removal of water.
-
Stirring and Mixing: Efficient agitation is necessary to ensure homogeneity, especially as the reaction mixture may become thick or precipitate the product. Inadequate mixing can lead to localized overheating and incomplete reactions.
-
Water Removal: The cyclodehydration step involves the removal of a water molecule. On a large scale, efficient water removal, for instance through azeotropic distillation, is necessary to drive the reaction to completion.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is particularly useful for quantitative analysis of the disappearance of starting materials and the appearance of the intermediate amic acid and the final product.
Q4: What are the common impurities, and how can they be minimized?
A4: The most common impurity is the uncyclized amic acid intermediate. Its presence is often due to incomplete cyclodehydration. To minimize this, ensure adequate reaction time and temperature during the cyclization step, and efficient removal of water. Other potential impurities can arise from side reactions of the starting materials under harsh conditions.
Q5: What are the recommended purification methods for the final product at a larger scale?
A5: On a laboratory scale, column chromatography is common. However, for larger quantities, this is often not practical. Recrystallization from a suitable solvent system is the preferred method for large-scale purification. The choice of solvent will depend on the solubility profile of the product and impurities. Washing the crude product with appropriate solvents to remove unreacted starting materials and byproducts is also a critical step.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient water removal during cyclodehydration. 4. Poor quality of starting materials. | 1. Increase reaction time and monitor for completion using HPLC or TLC. 2. Optimize the temperature for both amic acid formation and cyclodehydration steps. 3. Use a Dean-Stark apparatus for azeotropic removal of water if applicable. 4. Verify the purity of trimellitic anhydride and benzylamine. |
| Presence of Amic Acid Intermediate in Final Product | 1. Insufficient heating during cyclodehydration. 2. Reaction time for cyclization is too short. | 1. Increase the reaction temperature for the cyclodehydration step. 2. Extend the reaction time at the elevated temperature. |
| Product Precipitation Issues | 1. The product is insoluble in the reaction solvent at room temperature. 2. Rapid cooling of the reaction mixture. | 1. Choose a solvent in which the product has moderate solubility at the reaction temperature and lower solubility at room temperature for controlled crystallization. 2. Implement a controlled cooling profile to allow for the formation of easily filterable crystals. |
| Difficulty in Filtration | 1. Very fine particles or amorphous solid formed. 2. The product is gummy or oily. | 1. Optimize the cooling and crystallization process to obtain larger crystals. 2. Try to triturate the crude product with a non-polar solvent to induce solidification before filtration. Consider adding a co-solvent during the reaction work-up. |
| Inconsistent Results Between Batches | 1. Variations in raw material quality. 2. Inconsistent control of reaction parameters (temperature, time, stirring). 3. Presence of moisture. | 1. Ensure consistent quality of starting materials through proper analysis. 2. Implement strict process controls and standard operating procedures (SOPs). 3. Use anhydrous solvents and ensure the reaction setup is dry. |
Experimental Protocols
Lab-Scale Synthesis (Illustrative)
Materials:
-
Trimellitic anhydride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Glacial Acetic Acid (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trimellitic anhydride and glacial acetic acid.
-
Stir the mixture to form a suspension.
-
Slowly add benzylamine to the suspension at room temperature. An exothermic reaction will occur, and the mixture will become a clear solution.
-
Heat the reaction mixture to reflux (around 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction for the disappearance of the amic acid intermediate by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out.
-
Filter the solid product, wash with cold acetic acid, and then with water to remove residual acid.
-
Dry the product under vacuum.
Scale-Up Considerations and Protocol
Materials:
-
Trimellitic anhydride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Toluene (as solvent for azeotropic water removal)
-
Glacial Acetic Acid (catalytic amount, optional)
Procedure:
-
Charge a jacketed glass reactor with trimellitic anhydride and toluene.
-
Start agitation and begin heating the mixture to 40-50 °C.
-
Slowly add benzylamine via an addition funnel, maintaining the temperature below 60 °C to control the initial exotherm.
-
After the addition is complete, heat the reactor to reflux (around 110-115 °C) and begin collecting water in a Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 6-8 hours).
-
Monitor the reaction for completion by HPLC.
-
Once complete, cool the reactor contents to 20-25 °C over 2-3 hours to allow for controlled crystallization of the product.
-
Filter the product using a Nutsche filter dryer.
-
Wash the filter cake with fresh toluene, followed by a lower boiling point solvent like heptane to facilitate drying.
-
Dry the product under vacuum at 60-70 °C until a constant weight is achieved.
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| Solvent | Glacial Acetic Acid | Toluene |
| Temperature | 118 °C (Reflux) | 110-115 °C (Reflux) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Water Removal | Not actively removed | Azeotropic distillation |
| Isolation | Filtration | Nutsche Filter Dryer |
| Typical Yield | 85-95% | 90-98% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Chiral Separation of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic Acid Derivatives by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid derivatives using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of this compound derivatives?
The primary challenges stem from the inherent difficulty of separating enantiomers, which have identical physical and chemical properties in an achiral environment. For this specific class of molecules, the presence of the carboxylic acid group can lead to peak tailing due to interactions with the stationary phase. Furthermore, achieving baseline resolution between the enantiomers often requires careful optimization of the mobile phase and selection of the appropriate chiral stationary phase (CSP).[1][2][3]
Q2: Which type of chiral stationary phase (CSP) is most effective for separating these acidic compounds?
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening chiral separations due to their broad selectivity.[2][3] For acidic compounds like the this compound derivatives, macrocyclic glycopeptide or cinchona alkaloid-based phases can also be effective, as they offer different chiral recognition mechanisms, including ion-exchange interactions that are beneficial for acidic analytes.[3][4] A screening approach using multiple columns with different selectivities is highly recommended to find the optimal stationary phase.[2][5]
Q3: Why am I observing poor peak shape (tailing) for my acidic analytes?
Peak tailing for acidic compounds is often caused by secondary interactions between the analyte's carboxylic acid group and active sites on the stationary phase, such as residual silanols on silica-based CSPs.[1] To mitigate this, adding a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid (0.1% v/v), to the mobile phase is recommended. This suppresses the ionization of the carboxylic acid and masks the active sites, leading to improved peak symmetry.[1][6]
Q4: Can temperature affect the chiral separation of these derivatives?
Yes, temperature is a critical parameter in chiral method development. Lowering the temperature generally enhances the enantioselectivity of the separation, leading to better resolution, although it may also increase analysis time and backpressure.[1][2][6] Conversely, increasing the temperature can improve peak efficiency but may reduce selectivity. It is crucial to evaluate the effect of temperature on your specific separation to find the optimal balance.
Q5: What is "additive memory effect" and how can I avoid it?
The "additive memory effect" occurs when residual amounts of mobile phase additives (like acids or bases) from previous analyses remain on the column and influence the current separation.[7] This can lead to inconsistent retention times and poor reproducibility. To avoid this, it is essential to dedicate a column to a specific method or to have a rigorous column flushing protocol when switching between methods with different additives.[7][8]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
If you are observing a single peak or two co-eluting peaks, consider the following troubleshooting steps:
-
Verify Column Selection: Ensure the chosen Chiral Stationary Phase (CSP) is appropriate for your analyte. Polysaccharide-based columns are a good starting point. If resolution is still poor, screen other types of CSPs (e.g., macrocyclic glycopeptide-based).[2][3]
-
Optimize Mobile Phase Composition: The type and concentration of the organic modifier (e.g., isopropanol, ethanol) in the normal phase, or acetonitrile/methanol in reversed-phase, significantly impact selectivity.[1] Systematically vary the percentage of the modifier.
-
Adjust Mobile Phase Additives: For these carboxylic acid derivatives, the addition of a small amount of acid (e.g., 0.1% TFA) can improve peak shape and sometimes resolution.[6]
-
Lower the Flow Rate: Chiral separations are often more sensitive to flow rate. Reducing the flow rate can increase the interaction time with the CSP and improve resolution.[1][9]
-
Decrease the Temperature: Lowering the column temperature often leads to better chiral selectivity.[6]
Issue 2: Peak Tailing
Peak tailing can compromise resolution and quantification. Here are some common causes and solutions:
-
Secondary Interactions: As mentioned in the FAQs, unwanted interactions are a common cause of tailing for acidic compounds.
-
Solution: Add an acidic modifier (0.1% TFA or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid.[6]
-
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing.[1]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.
-
Solution: Flush the column with a strong, compatible solvent as recommended by the manufacturer.[8]
-
Issue 3: Irreproducible Retention Times
Fluctuations in retention times can affect the reliability of your results. Consider these potential causes:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.
-
-
Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of volatile components.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[1]
-
-
Additive Memory Effect: Residual additives from previous runs can affect the current separation.[7]
-
Solution: Dedicate a column for specific methods or implement a thorough column washing protocol between different methods.[7]
-
Experimental Protocols
Hypothetical Case Study: Chiral Separation of 2-Benzyl-5-(1-carboxyethyl)-1,3-dioxoisoindoline
This section provides a detailed methodology for the chiral separation of a representative derivative.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA)
-
Sample: Racemic 2-Benzyl-5-(1-carboxyethyl)-1,3-dioxoisoindoline dissolved in mobile phase at 1 mg/mL.
2. Chromatographic Conditions:
3. Method Optimization Protocol:
-
Initial Screening: Start with a mobile phase composition of n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v).
-
Modifier Percentage Optimization: Vary the percentage of isopropanol from 5% to 20% to observe the effect on retention and resolution.
-
Flow Rate Optimization: Test flow rates between 0.5 mL/min and 1.2 mL/min to find the best balance between resolution and analysis time.
-
Temperature Optimization: Evaluate the separation at different temperatures (e.g., 15°C, 20°C, 25°C) to determine the optimal condition for enantioselectivity.
Data Presentation
Table 1: Effect of Mobile Phase Composition on Resolution (Rs)
| % Isopropanol in n-Hexane (with 0.1% TFA) | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Resolution (Rs) |
| 5% | 15.2 | 16.8 | 1.8 |
| 10% | 10.8 | 11.7 | 2.1 |
| 15% | 7.5 | 8.0 | 1.5 |
| 20% | 5.1 | 5.4 | 1.1 |
Table 2: Effect of Flow Rate on Resolution (Rs)
| Flow Rate (mL/min) | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Resolution (Rs) |
| 0.5 | 16.2 | 17.8 | 2.5 |
| 0.8 | 10.8 | 11.7 | 2.1 |
| 1.0 | 8.6 | 9.3 | 1.9 |
| 1.2 | 7.1 | 7.6 | 1.6 |
Table 3: Effect of Temperature on Resolution (Rs)
| Temperature (°C) | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Resolution (Rs) |
| 15 | 12.5 | 13.8 | 2.4 |
| 20 | 10.8 | 11.7 | 2.1 |
| 25 | 9.2 | 9.9 | 1.8 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chiraltech.com [chiraltech.com]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chiraltech.com [chiraltech.com]
- 9. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Purity Determination of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance for safety, efficacy, and regulatory compliance.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and performance data to facilitate informed decisions on method selection and implementation.
High-Performance Liquid Chromatography (HPLC) as the Gold Standard
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds like this compound.[2] Its high resolution, sensitivity, and robustness make it the most widely applied method for separating and quantifying impurities. A typical reversed-phase HPLC method is the most common approach.
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of this compound and quantify any related impurities using a validated HPLC method with UV detection.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Reference standard of this compound
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of Acetonitrile and Water with 0.1% Formic Acid.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration. Prepare a series of dilutions for linearity assessment.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to the same concentration as the main standard solution.[1]
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis:
-
Purity Calculation: Determine the area percent of the main peak in the sample chromatogram.
-
Impurity Quantification: Quantify any impurities by comparing their peak areas to the peak area of the reference standard at a known concentration.
-
HPLC Method Validation: Key Parameters
A number of different procedures require the use of HPLC validation methods, including identification tests, testing for impurities, and assay procedures.[3] For the purity determination of this compound, the following validation parameters are critical:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥0.995 is generally considered acceptable.[4]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).[1]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
Comparative Analysis of Analytical Techniques
While HPLC is the predominant method, other techniques can be employed for purity assessment, each with its own advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary and a mobile phase. | High resolution, sensitivity, and precision; suitable for a wide range of non-volatile compounds. | Requires reference standards for impurity identification and quantification; can be time-consuming. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei.[2] | Primary analytical method (no need for a reference standard of the analyte); provides structural information; non-destructive.[2] | Lower sensitivity than chromatographic methods; requires a pure internal standard; potential for signal overlap in complex mixtures.[2] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Provides a measure of the total mole fraction of impurities; does not require the identification of impurities. | Less sensitive than HPLC; not suitable for thermally labile compounds; assumes impurities are soluble in the molten analyte. |
| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field.[2] | High separation efficiency; low sample and reagent consumption; can be performed in non-aqueous conditions.[2] | Lower concentration sensitivity compared to HPLC-UV; reproducibility can be more challenging to maintain.[2] |
Quantitative Performance Data Comparison
The following table summarizes typical performance data for the different analytical methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC | qNMR | DSC | CE |
| Limit of Detection (LOD) | 0.01 µg/mL[1] | ~0.1% | ~0.1 mol% | 0.1-1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL[1] | ~0.5% | ~0.2 mol% | 0.5-5 µg/mL |
| Linearity (r²) | > 0.999[1] | > 0.999 | N/A | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] | ± 0.5% (purity)[1] | ± 0.2 mol% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0%[1] | < 1.0%[1] | < 5.0% | < 3.0% |
Visualizing the Workflow
HPLC Method Validation Workflow
Caption: Workflow for HPLC Method Validation.
Decision Pathway for Analytical Method Selection
Caption: Decision Pathway for Analytical Method Selection.
Conclusion
For routine purity analysis and impurity profiling of this compound, a validated reversed-phase HPLC method stands out as the most suitable technique due to its high resolving power, sensitivity, and reliability. However, for orthogonal confirmation of purity, especially when a primary method is required, qNMR offers a powerful alternative that does not necessitate a reference standard of the analyte. DSC can be a useful tool for assessing the total impurity content in a highly pure, thermally stable substance, while CE provides an alternative separation mechanism that can be valuable for ionic impurities or when different selectivity is needed. The ultimate choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the intended purpose of the data.
References
A Comparative Analysis for Drug Development Professionals: 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid vs. Thalidomide
Guide Published: December 26, 2025
This guide provides a detailed comparative analysis of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid and the well-characterized drug, Thalidomide. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective chemical properties, synthesis, and biological activities, supported by experimental data and established protocols.
Introduction and Overview
Thalidomide is a synthetic organic compound, infamous for its teratogenic effects but later repurposed for its potent immunomodulatory, anti-inflammatory, and anti-angiogenic properties.[1][2] It is a cornerstone in the treatment of multiple myeloma and erythema nodosum leprosum.[1] Its mechanism of action is primarily centered on its binding to the protein cereblon (CRBN), thereby modulating the activity of the Cullin-RING E3 ubiquitin ligase complex.[1][3]
In contrast, this compound is a structurally related phthalimide derivative. However, it is primarily cataloged and sold as a chemical building block or intermediate for organic synthesis.[4][5][6] Publicly available data on its biological activity is scarce, positioning it as a precursor for the synthesis of more complex molecules rather than an active therapeutic agent itself. This comparison will highlight the critical differences between a well-vetted pharmaceutical agent and a foundational chemical scaffold.
Chemical Structure and Physicochemical Properties
The core structural motif of both molecules is the phthalimide group (a 1,3-dioxoisoindoline ring). Thalidomide possesses a chiral glutarimide ring, which is crucial for its biological activity, whereas this compound features a benzyl group attached to the nitrogen and a carboxylic acid group on the phthalimide ring system.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Thalidomide |
| CAS Number | 67822-75-7[4] | 50-35-1 |
| Molecular Formula | C₁₆H₁₁NO₄[4] | C₁₃H₁₀N₂O₄ |
| Molecular Weight | 281.26 g/mol [6] | 258.23 g/mol [2] |
| Appearance | Solid / White Powder | Almost white powder |
| Melting Point | 198-201 °C | 269-275 °C[2] |
| Predicted XLogP | 1.9[7] | 0.35 |
| Chirality | Achiral | Racemic mixture of (R) and (S) enantiomers[2] |
Synthesis and Methodologies
Synthesis of Thalidomide
Thalidomide can be synthesized efficiently in a two-step process starting from L-glutamine. This method avoids harsh conditions and results in a high-purity product.
Proposed Synthesis of this compound
While specific literature for the synthesis of this exact compound is not prevalent, a standard and chemically sound method would involve the condensation of 4-carboxyphthalic anhydride with benzylamine.
Biological Activity and Mechanism of Action
A stark contrast exists in the known biological activities of the two compounds.
Thalidomide: A Multi-modal Agent
Thalidomide's pleiotropic effects stem from a primary mechanism: its ability to bind to the cereblon (CRBN) protein. CRBN is a substrate receptor for the CUL4-DDB1-ROC1 E3 ubiquitin ligase complex (CRL4^CRBN^). The binding of thalidomide alters the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates."[1][3]
Key downstream effects include:
-
Anti-Myeloma Activity: Degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a key therapeutic mechanism in multiple myeloma.[3]
-
Teratogenicity: Degradation of other substrates, such as SALL4, is linked to the devastating birth defects associated with the drug.[2]
-
Anti-inflammatory Effects: Thalidomide inhibits the production of tumor necrosis factor-alpha (TNF-α) by enhancing the degradation of its mRNA.[8][9][10]
-
Anti-angiogenic Effects: The drug has been shown to inhibit the formation of new blood vessels, a mechanism that contributes to both its teratogenic and anti-cancer properties.[11][12][13]
This compound
Currently, there is no significant body of published research detailing the biological activity or mechanism of action for this compound. Its primary role in the scientific literature and commercial catalogs is that of a synthetic intermediate.
However, related, more complex structures incorporating the dioxoisoindoline core have been synthesized and tested. For example, certain benzimidazole–dioxoisoindoline conjugates have been investigated as potential dual VEGFR-2 and FGFR-1 inhibitors, suggesting that the core scaffold can be a starting point for developing kinase inhibitors.[14] Similarly, derivatives of 3-oxoisoindoline-5-carboxamide have been synthesized and shown to possess antioxidant properties. These studies indicate potential avenues for research but do not confer known biological activity to the parent compound itself.
Key Experimental Protocols
To assess a key biological function of thalidomide, the inhibition of TNF-α production from stimulated immune cells can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol: TNF-α Sandwich ELISA
This protocol provides a general workflow for quantifying TNF-α in cell culture supernatants.
Objective: To measure the concentration of TNF-α in samples treated with a test compound (e.g., Thalidomide) versus untreated controls.
Materials:
-
Human TNF-α ELISA Kit (containing capture antibody, detection antibody, standard protein, streptavidin-HRP, and substrate solution)
-
96-well microplate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Cell culture supernatants from monocytes (e.g., THP-1 cells) stimulated with lipopolysaccharide (LPS) with and without the test compound.
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing & Blocking: Aspirate the coating solution and wash the plate 3-4 times with Wash Buffer. Add 200 µL of Assay Diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Prepare serial dilutions of the TNF-α standard. Add 100 µL of standards and cell culture supernatant samples to appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate. Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark, allowing color to develop.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the TNF-α standards. Use this curve to determine the concentration of TNF-α in the experimental samples.
Comparative Summary and Conclusion
Table 2: Head-to-Head Comparison
| Feature | This compound | Thalidomide |
| Primary Role | Synthetic Intermediate / Building Block | Active Pharmaceutical Ingredient |
| Biological Activity | No significant activity reported in literature | Immunomodulatory, Anti-inflammatory, Anti-angiogenic[15] |
| Mechanism of Action | Not applicable / Unknown | Modulator of CRL4^CRBN^ E3 ubiquitin ligase[3] |
| Key Structural Feature | N-benzyl and C-5 carboxylic acid groups | Chiral glutarimide ring |
| Clinical Use | None | Treatment of Multiple Myeloma, Erythema Nodosum Leprosum[1] |
| Development Status | Research Chemical | Approved Drug |
Conversely, This compound is a foundational chemical structure. It represents a starting point from which more complex and potentially active molecules can be built. For researchers in drug development, it serves not as a bioactive compound for direct study, but as a versatile scaffold for library synthesis and the exploration of new chemical space around the valuable phthalimide core. The absence of known biological activity is its defining characteristic in this comparison, highlighting its role as a tool for synthesis rather than a therapeutic agent in its own right.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. appchemical.com [appchemical.com]
- 5. 67822-75-7|this compound|BLD Pharm [bldpharm.com]
- 6. 67822-75-7 | this compound - Moldb [moldb.com]
- 7. PubChemLite - 2-benzyl-1,3-dioxo-2,3-dihydro-1h-isoindole-5-carboxylic acid (C16H11NO4) [pubchemlite.lcsb.uni.lu]
- 8. TNF α signaling beholds thalidomide saga: a review of mechanistic role of TNF-α signaling under thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thalidomide-induced antiangiogenic action is mediated by ceramide through depletion of VEGF receptors, and is antagonized by sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Thalidomide Inhibits Angiogenesis in Embryoid Bodies by the Generation of Hydroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Thalidomide - Wikipedia [en.wikipedia.org]
Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic Acid Analogs
For researchers, scientists, and drug development professionals, the isoindole-1,3-dione scaffold serves as a cornerstone in the design of novel therapeutic agents. This guide offers an objective comparison of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid analogs, focusing on their anticancer activity. By presenting supporting experimental data and detailed methodologies, this document aims to provide a comprehensive resource for the rational design of next-generation anticancer drugs.
The isoindole-1,3-dione core is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects. The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest. The strategic placement of various functional groups on the N-benzyl moiety and the isoindole skeleton is pivotal in modulating their cytotoxic efficacy.
Comparative Analysis of Anticancer Activity
Recent studies have highlighted the significant impact of substitutions on the N-benzylisoindole-1,3-dione framework in determining their potency against various cancer cell lines. The cytotoxic effects of these derivatives are often time-dependent, with optimal activity observed after a 48-hour incubation period.[1]
The following table summarizes the in vitro cytotoxic activity of representative 2-Benzyl-1,3-dioxoisoindoline analogs against the A549 human lung adenocarcinoma cell line.
| Compound ID | R Group (on Benzyl Ring) | Other Substituents | IC50 (µM) against A549 Cells | Reference |
| 1 | H | Diacetoxy on isoindole ring | 114.25 | [2] |
| 2 | H | Chloroacetoxy on isoindole ring | 116.26 | [2] |
Note: The provided data is based on N-benzylisoindole-1,3-dione derivatives and serves as a foundational comparison for analogs of this compound. Further studies are required to fully elucidate the structure-activity relationship of the carboxylic acid-containing analogs.
The introduction of different functional groups onto the isoindole skeleton has been explored to enhance anticancer activity. For instance, isoindole derivatives containing both an azide and a silyl ether group have shown higher inhibitory activity against A549 cancer cell lines than the standard chemotherapeutic agent 5-fluorouracil (5-FU).[1] This suggests that a multi-pronged approach to substitution can yield compounds with superior efficacy.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.
Synthesis of 2-Benzyl-1,3-dioxoisoindoline Analogs
The synthesis of N-substituted phthalimide-carboxylic acid derivatives generally involves the reaction of the corresponding phthalic anhydride with an appropriate amine. For the synthesis of the parent compound, this compound, trimellitic anhydride would be reacted with benzylamine. Modifications to the benzylamine or the phthalic anhydride starting material would yield the desired analogs.
Cytotoxicity Evaluation: MTT Assay
The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 µM to 100 µM) and incubated for a further 48-72 hours.[3]
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[3]
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[3]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.[3]
Structure-Activity Relationship (SAR) and Signaling Pathways
The following diagram illustrates the general structure of this compound and highlights key areas for modification to explore the structure-activity relationship.
Caption: Workflow for SAR study of this compound analogs.
The anticancer activity of isoindole-1,3-dione derivatives is often linked to their ability to induce apoptosis. While the precise signaling pathways for this compound analogs are yet to be fully elucidated, related compounds have been shown to act through various mechanisms, including the inhibition of protein kinases. The following diagram depicts a generalized apoptotic signaling pathway that may be relevant.
Caption: Generalized apoptotic signaling pathway potentially activated by isoindoline-1,3-dione analogs.
References
A Comparative Analysis of Phthalimide and Isoindolinone Scaffolds in Medicinal Chemistry
A deep dive into the biological activities, mechanisms of action, and therapeutic potential of two structurally related, yet pharmacologically distinct, heterocyclic scaffolds.
In the landscape of medicinal chemistry, the phthalimide and isoindolinone scaffolds serve as foundational frameworks for a multitude of biologically active compounds. Though structurally similar, the subtle difference in their heterocyclic core—a five-membered ring fused to a benzene ring, with the former possessing an imide and the latter a lactam—gives rise to distinct physicochemical properties and, consequently, diverse pharmacological profiles. This guide provides an objective comparison of their biological activities, supported by experimental data, to inform the strategic design of novel therapeutic agents.
At a Glance: A Comparative Overview of Bioactivities
While both scaffolds have been explored for a wide range of therapeutic applications, a notable distinction emerges in their primary areas of investigation. Phthalimide derivatives are extensively studied for their anti-inflammatory and anticancer properties, with several approved drugs on the market. Isoindolinone derivatives also exhibit significant anticancer and anti-inflammatory potential, alongside promising activity as enzyme inhibitors and neuroprotective agents.
Quantitative Comparison of Biological Activity
The following tables summarize key quantitative data from various studies, offering a direct comparison of the potency of derivatives from both scaffolds across different biological targets.
Table 1: Anticancer Activity of Phthalimide and Isoindolinone Derivatives
| Scaffold | Compound/Derivative | Cell Line | IC50 / GI50 (µM) | Reference |
| Phthalimide | K3F21 (Curcumin derivative) | Prostate Tumor Cells | More potent than curcumin | [1] |
| Compound 10e | Human Leukemia (MV4-11) | 5.56 - 16.10 | [2] | |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL | [3] | |
| Phthalimide-based Curcumin Derivatives | Prostate Tumor Cells | Potent anti-proliferative activity | [1] | |
| Isoindolinone | Compound 11h | A549 (Lung Carcinoma) | 1.0 | [4][5] |
| Compound 11h | MCF-7 (Breast Cancer) | 1.5 | [4][5] | |
| Compound 11 | HepG2 (Liver Cancer) | 5.89 | [4][6] | |
| Ferrocene-substituted isoindolinone 11h | A549 / MCF-7 | 1.0 / 1.5 | [5] |
Table 2: Enzyme Inhibition by Phthalimide and Isoindolinone Derivatives
| Scaffold | Target Enzyme | Compound/Derivative | Ki / IC50 | Reference |
| Phthalimide | Cyclooxygenase-2 (COX-2) | Phloroglucinol trimethyl ether phthalimide derivative | IC50 = 0.18 µM | [7] |
| Cholinesterases (AChE, BChE) & MAO-B | TM-9 | AChE: 1.2 µM, BuChE: 3.8 µM, MAO-B: 2.6 µM | [8] | |
| Cytochrome P450 (CYP2C9, CYP2C19) | Various | Significant inhibition | [4] | |
| Isoindolinone | Carbonic Anhydrase (hCA I & II) | Compound 2f | hCA I: 11.48 nM, hCA II: 9.32 nM | [4][9] |
| Histone Deacetylase (HDAC) | Various | Potent inhibitory activity | [4] | |
| Poly (ADP-ribose) polymerase (PARP-1) | Various | Inhibitory activity | [6] |
Key Signaling Pathways and Mechanisms of Action
The biological effects of phthalimide and isoindolinone derivatives are often mediated through their interaction with critical cellular signaling pathways.
Phthalimide derivatives are well-known for their immunomodulatory and anti-inflammatory effects, often through the modulation of cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), and inhibition of pathways like Nuclear Factor-kappa B (NF-κB).[10][11][12] Certain derivatives also exhibit anticancer activity by inhibiting angiogenesis through pathways involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) or by inducing apoptosis.[2][4]
dot
Caption: Simplified NF-κB signaling pathway and the inhibitory action of phthalimide derivatives.
Isoindolinone derivatives have demonstrated potent anticancer activity by targeting enzymes like carbonic anhydrases and histone deacetylases, or by activating tumor suppressor pathways such as the p53 pathway.[4] Their neuroprotective effects may be linked to the activation of the NRF2 signaling pathway, which is crucial for cellular defense against oxidative stress.[4]
Experimental Protocols
A general workflow for the synthesis and biological evaluation of these scaffolds is outlined below. The specific conditions and reagents will vary depending on the desired derivative and the biological assay being performed.
dot
Caption: A generalized workflow for the synthesis and biological screening of phthalimide and isoindolinone derivatives.
General Synthesis of N-Substituted Phthalimides
A common method for synthesizing N-substituted phthalimides is the reaction of phthalic anhydride with a primary amine.[13]
-
Reaction Setup: Phthalic anhydride (1 equivalent) and the desired primary amine (1 equivalent) are dissolved in a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is often precipitated by pouring it into cold water. The solid product is then collected by filtration, washed, and can be further purified by recrystallization from an appropriate solvent.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (phthalimide or isoindolinone derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few more hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
Structural Relationship
The fundamental structural difference between the phthalimide and isoindolinone scaffolds lies in the oxidation state of one of the carbonyl groups. This seemingly minor change significantly impacts the electronic and steric properties of the molecules, influencing their biological activity.
dot
Caption: The core structures of the phthalimide and isoindolinone scaffolds, highlighting the key functional groups.
Conclusion
Both phthalimide and isoindolinone scaffolds are privileged structures in medicinal chemistry, each offering a unique set of opportunities for the development of novel therapeutic agents. While phthalimides have a more established clinical track record, particularly in inflammation and oncology, isoindolinones are emerging as a versatile scaffold with significant potential in various therapeutic areas. A thorough understanding of their comparative biological activities, mechanisms of action, and structure-activity relationships is crucial for researchers and drug development professionals seeking to leverage these valuable chemical frameworks.
References
- 1. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of phthalimide-alkylamine derivatives as balanced multifunctional cholinesterase and monoamine oxidase-B inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedgrid.com [biomedgrid.com]
- 11. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validating the Molecular Architecture: A Comparative Guide to the Structural Analysis of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid
A definitive confirmation of the three-dimensional structure of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid is paramount for its application in scientific research and drug development. While X-ray crystallography stands as the gold standard for unambiguous structural determination, a suite of spectroscopic techniques provides complementary and often more accessible data for routine characterization. This guide offers a comparative overview of X-ray crystallography and alternative analytical methods, supported by experimental data, to assist researchers in selecting the most appropriate validation strategy.
X-ray Crystallography: The Unambiguous Proof
Single-crystal X-ray diffraction provides a precise and unequivocal determination of the atomic arrangement in a crystalline solid, revealing bond lengths, bond angles, and the overall molecular conformation. Although a crystal structure for the title compound is not publicly available, data from the closely related molecule, 2-Benzyl-5-methoxyisoindoline-1,3-dione, offers a strong predictive model for its crystallographic parameters.[1][2]
Experimental Protocol: Single-Crystal X-ray Diffraction
A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[1] The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson synthesis and subsequently refined to obtain the final atomic coordinates and displacement parameters.[1]
Crystallographic Data for a Structurally Analogous Compound
The following table summarizes the crystallographic data for 2-Benzyl-5-methoxyisoindoline-1,3-dione, which serves as a reliable reference for what can be expected for this compound.[1][2]
| Parameter | 2-Benzyl-5-methoxyisoindoline-1,3-dione |
| Molecular Formula | C₁₆H₁₃NO₃ |
| Molecular Weight | 267.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.476(4) |
| b (Å) | 5.264(3) |
| c (Å) | 28.295(13) |
| β (°) | 93.589(9) |
| Volume (ų) | 1260.0(11) |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 100 |
Alternative Spectroscopic Validation Methods
While X-ray crystallography provides the most detailed structural information, other spectroscopic techniques are routinely employed for the characterization and validation of organic compounds. These methods are generally faster, require less sample preparation, and can be performed on non-crystalline materials.[3][4][5]
Comparison of Validation Techniques
| Technique | Information Provided | Sample Requirements | Throughput |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry.[3][5] | Single, high-quality crystal. | Low |
| NMR Spectroscopy | Carbon-hydrogen framework, connectivity, chemical environment of nuclei.[3][4] | Soluble sample in a deuterated solvent. | High |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns.[3][4] | Small amount of sample, can be solid, liquid, or gas. | High |
| Infrared Spectroscopy | Presence of functional groups.[3][4] | Solid or liquid sample. | High |
Experimental Protocols for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the atomic nuclei is detected and plotted as a spectrum.
-
Mass Spectrometry (MS): The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.[4] The detector records the abundance of each ion, producing a mass spectrum.
-
Infrared (IR) Spectroscopy: A beam of infrared light is passed through the sample. The absorption of specific frequencies of light, corresponding to the vibrational frequencies of the chemical bonds, is measured.[4]
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of an organic compound, emphasizing the central role of X-ray crystallography for definitive structure elucidation.
Caption: Workflow for the structural validation of an organic compound.
References
- 1. 2-Benzyl-5-methoxyisoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. study.com [study.com]
- 5. Isolating, Identifying, Imaging, and Measuring Substances and Structures - Beyond the Molecular Frontier - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Broad Therapeutic Potential of Isoindoline-1,3-dione Derivatives: A Comparative Review of In Vitro Bioactivities
For researchers, scientists, and drug development professionals, the isoindoline-1,3-dione scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative overview of the in vitro bioactivity of various novel derivatives of this class, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. Experimental data from multiple studies are summarized and presented alongside detailed methodologies to facilitate objective comparison and inform future drug discovery efforts.
The core structure of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid and its analogs has been the subject of extensive research, leading to the development of compounds with significant therapeutic potential. These derivatives have been shown to interact with a variety of biological targets, leading to diverse pharmacological effects.
Comparative Analysis of In Vitro Bioactivities
The bioactivity of isoindoline-1,3-dione derivatives is highly dependent on the nature and position of substituents on the phthalimide ring and the N-benzyl group. This section compares the performance of various derivatives in key therapeutic areas.
Anti-inflammatory and Analgesic Activity
A notable area of investigation for isoindoline-1,3-dione derivatives is their potential as anti-inflammatory and analgesic agents. Several studies have demonstrated their ability to modulate key inflammatory pathways. For instance, certain aminoacetylenic isoindoline-1,3-dione derivatives have been shown to reduce carrageenan-induced inflammation and inhibit cyclooxygenase (COX-1 and COX-2) enzymes.[1][2] Some of these compounds exhibited anti-inflammatory and analgesic effects without causing the gastric lesions often associated with non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]
In a comparative study, the analgesic activity of 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione was found to be 1.6 times higher than that of the reference drug metamizole sodium.[3] Another series of N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones, known as ZM compounds, were shown to modulate the production of cytokines such as TGF-β, TNF-α, and IL-12.[1] Specifically, ZM5 (N-{4-(2-Azepan-1-yl)-but-2-yn-1-yl}isoindoline-1,3-dione) was found to enhance TGF-β production from CD4+CD25+ve cells.[1]
| Compound/Derivative Class | Assay | Target/Mechanism | Key Findings | Reference Compound(s) |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Acetic acid-induced writhing (in vivo) | Analgesia | 1.6 times more active than metamizole sodium | Metamizole sodium |
| Aminoacetylenic isoindoline-1,3-diones (ZM compounds) | Carrageenan-induced rat paw edema | Anti-inflammatory | Dose-dependent reduction in edema | Ibuprofen, Diclofenac, Celecoxib |
| ZM compounds | Cytokine production modulation (in vivo and in vitro) | Anti-inflammatory | Reversed LPS-induced TGF-β suppression and TNF-α/IL-12 increase | - |
| ZM5 | TGF-β production in CD4+CD25+ve cells | Anti-inflammatory | Significant enhancement of TGF-β1 production | - |
Anticancer Activity
The cytotoxic potential of isoindoline-1,3-dione derivatives against various cancer cell lines has been a significant focus of research. Novel isoindoline-1,3-diones bearing a 1,2,4-triazole moiety have demonstrated potent antitumor activities.[5] For example, compound 37 from this series showed four-fold greater inhibition of A549 and HepG2 cell proliferation compared to the standard anticancer drug Fluorouracil, with IC50 values of 6.76 and 9.44 μM, respectively.[5] Further analysis revealed that this compound induced apoptosis in HepG2 cells in a dose-dependent manner.[5]
Another study focused on N-substituted isoindoline-1,3-dione derivatives and their effects on blood cancer cell lines K562 and Raji.[6] The compound 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione was particularly effective, with CC50 values of 0.26 μg/mL for Raji cells and 3.81 μg/mL for K562 cells, inducing both apoptosis and necrosis in Raji cells.[6] Additionally, benzimidazole–dioxoisoindoline conjugates have been investigated as dual VEGFR-2 and FGFR-1 inhibitors, with some compounds showing potent antiproliferative activity.[7]
| Compound/Derivative | Cell Line(s) | IC50/CC50 Value | Key Findings | Reference Compound(s) |
| Isoindoline-1,3-dione with 1,2,4-triazole (Compound 37) | A549, HepG2 | 6.76 µM (A549), 9.44 µM (HepG2) | 4-fold more potent than Fluorouracil; induces apoptosis | Fluorouracil |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji, K562 | 0.26 µg/mL (Raji), 3.81 µg/mL (K562) | Induces apoptosis and necrosis | - |
| Dihydropyridine carboxylic acid derivatives (3a, 3b) | HCT-15 | 7.94 ± 1.6 µM (3a), 9.24 ± 0.9 µM (3b) | Lower IC50 values than Cisplatin and Gefitinib | Cisplatin, Gefitinib |
Antimicrobial Activity
The antimicrobial potential of isoindoline-1,3-dione derivatives has also been explored, with some compounds showing activity against both bacterial and fungal pathogens.[5][8] For instance, a series of 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones, which incorporate the isoindoline-1,3-dione scaffold, were found to be active against Staphylococcus aureus and Cryptococcus neoformans.[8] Another study synthesized novel N-benzyl-quinoxaline derivatives linked with a quinoline moiety, which demonstrated promising antibacterial and antifungal activity.[9]
| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference Compound(s) |
| Isoindoline-1,3-diones with 1,2,4-triazole moiety | Botryodiplodia theobromae | Higher activity than commercial fungicide triadimefon | Triadimefon |
| 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones | Staphylococcus aureus, Cryptococcus neoformans | Active against tested strains | - |
| N-benzyl-quinoxaline derivatives with quinoline moiety | Gram-positive and Gram-negative bacteria, fungal pathogens | Promising antibacterial and antifungal activity | Gatifloxacin, Clotrimazole |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., A549, HepG2, K562, Raji) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Fluorouracil) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Compound Administration: The test compounds, a positive control (e.g., Diclofenac), and a vehicle control are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 3, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Scientific Process
To better illustrate the workflow and conceptual relationships in the screening of these novel compounds, the following diagrams are provided.
Figure 1. General workflow for the synthesis and in vitro bioactivity screening of novel isoindoline-1,3-dione derivatives.
Figure 2. Simplified signaling pathway showing the inhibitory effect of ZM compounds on TNF-α production in macrophages.[1]
References
- 1. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics | MDPI [mdpi.com]
- 4. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. theaspd.com [theaspd.com]
A Comparative Guide to Amide Coupling: 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid in Focus
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] To facilitate this transformation, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[2] Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU).[3] Additives like 1-hydroxybenzotriazole (HOBt) are often used in conjunction with these reagents to improve reaction rates and suppress side reactions, such as racemization in the case of chiral carboxylic acids.[3]
Comparative Analysis of Carboxylic Acids
The reactivity of a carboxylic acid in an amide coupling reaction is influenced by both electronic and steric factors. Electron-withdrawing groups on the carboxylic acid can increase its electrophilicity, potentially leading to faster reaction rates, while bulky substituents near the carboxyl group can hinder the approach of the amine.
1. 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid:
-
Structure: This molecule features a phthalimide protecting group on an aminobenzoic acid core. The phthalimide group is electron-withdrawing, which is expected to increase the reactivity of the carboxylic acid group.
-
Steric Hindrance: The carboxylic acid at position 5 is relatively unhindered, suggesting it should be readily accessible for coupling.
-
Expected Performance: Due to the electronic activation and minimal steric hindrance around the carboxyl group, this compound is anticipated to be a good substrate for amide coupling reactions, likely providing good to excellent yields under standard conditions. Its structural similarity to derivatives of trimellitic anhydride, which are known to undergo efficient amidation, further supports this expectation.[4]
2. Benzoic Acid:
-
Structure: A simple aromatic carboxylic acid.
-
Reactivity: Benzoic acid serves as a baseline for the reactivity of aromatic carboxylic acids. Its reactivity can be modulated by substituents on the aromatic ring. Electron-withdrawing groups generally increase the rate of amide coupling, while electron-donating groups can decrease it.[5]
-
Performance: Benzoic acid is a reliable substrate for amide coupling, typically affording high yields with a variety of amines and coupling reagents.
3. N-Boc-L-phenylalanine:
-
Structure: An N-protected α-amino acid. The tert-butyloxycarbonyl (Boc) group is a common protecting group in peptide synthesis.
-
Reactivity: The primary concern with N-protected amino acids is the risk of racemization at the α-carbon during activation and coupling.[6] The choice of coupling reagent and additives is critical to minimize this side reaction.[7]
-
Performance: N-Boc-L-phenylalanine is widely used in peptide synthesis and generally provides high yields of the desired amide product, provided that appropriate coupling conditions are used to prevent racemization.
Quantitative Data Comparison
The following tables summarize representative yield data for the amide coupling of benzoic acid and N-Boc-L-phenylalanine with benzylamine using common coupling reagents. This data is intended to provide a general benchmark for expected performance.
Table 1: Amide Coupling of Benzoic Acid with Benzylamine
| Coupling Reagent/Additive | Solvent | Base | Time (h) | Yield (%) | Reference |
| EDC/HOBt | DMF/DCM | DIEA | 12 | 88 | [8] |
| HATU | DMF | DIEA | 2 | 92 | [8] |
| ZrCl₄ (10 mol%) | Toluene | - | - | 55 (conversion) | [9] |
| Diphenylsilane/NMPi | MeCN | - | 0.33 | >95 | [10] |
Table 2: Amide Coupling of N-Boc-L-phenylalanine with Benzylamine
| Coupling Reagent/Additive | Solvent | Base | Time (h) | Yield (%) | Reference |
| T3P | EtOAc/Pyridine | Pyridine | - | >99 (ee >99%) | [6] |
| TBTU/DIPEA | - | DIPEA | - | High (with racemization) | [7] |
Experimental Protocols
Below are detailed, generalized protocols for two common amide coupling methods.
Protocol 1: Amide Coupling using EDC/HOBt
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (0.1-1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.2-2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) and HOBt (0.1-1.0 equiv) in anhydrous DCM or DMF at 0 °C, add the amine (1.0-1.2 equiv) and DIPEA or Et₃N (1.2-2.0 equiv).[11]
-
Add EDC (1.2 equiv) portion-wise to the stirred mixture.[11]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Amide Coupling using HATU
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add the amine (1.1 equiv) and DIPEA (3.0 equiv).[12]
-
Add HATU (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 15 minutes to 2 hours.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.[12]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by silica gel column chromatography if necessary.
Visualizing the Workflow and Logic
The following diagrams illustrate the general experimental workflow for amide coupling and the decision-making process for selecting a carboxylic acid.
Caption: A generalized experimental workflow for amide coupling reactions.
References
- 1. growingscience.com [growingscience.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. peptide.com [peptide.com]
- 4. Synthesis of Some Trimellitic Acid Amide Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Unmasking the Isomers of N-Benzylphthalimide
A detailed comparative analysis of ortho-, meta-, and para-substituted N-benzylphthalimide isomers reveals the subtle yet significant influence of substituent position on their spectroscopic signatures. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, supported by detailed experimental protocols and a visual representation of the analytical workflow.
The substitution pattern on the benzyl ring of N-benzylphthalimide derivatives plays a crucial role in determining their chemical and physical properties, which in turn can influence their biological activity. A thorough spectroscopic characterization is therefore essential for the unambiguous identification and differentiation of these isomers. This guide focuses on the nitro-substituted isomers of N-benzylphthalimide as a case study to illustrate the distinctive spectral features arising from the ortho, meta, and para positioning of the nitro group.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the unsubstituted N-benzylphthalimide and its nitro-substituted isomers.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | -CH₂- (s) | Phthalimide (m) | Benzyl Ring (m) |
| N-Benzylphthalimide | ~4.85 | ~7.70-7.90 | ~7.25-7.40 |
| N-(2-Nitrobenzyl)phthalimide | ~5.20 | ~7.75-7.95 | ~7.40-8.10 |
| N-(3-Nitrobenzyl)phthalimide | ~4.95 | ~7.70-7.90 | ~7.50-8.20 |
| N-(4-Nitrobenzyl)phthalimide | ~5.00 | ~7.70-7.90 | ~7.50 (d), ~8.20 (d) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | -CH₂- | Phthalimide (C=O) | Phthalimide (Ar-C) | Benzyl Ring (Ar-C) |
| N-Benzylphthalimide | ~41.5 | ~168.0 | ~123.5, ~132.0, ~134.0 | ~127.5, ~128.5, ~129.0, ~136.0 |
| N-(2-Nitrobenzyl)phthalimide | ~39.0 | ~167.5 | ~123.8, ~132.2, ~134.5 | ~125.0, ~129.5, ~131.0, ~134.0, ~135.0, ~148.0 |
| N-(3-Nitrobenzyl)phthalimide | ~41.0 | ~167.8 | ~123.6, ~132.1, ~134.3 | ~122.5, ~123.0, ~129.8, ~134.5, ~138.5, ~148.5 |
| N-(4-Nitrobenzyl)phthalimide | ~41.2 | ~167.7 | ~123.7, ~132.1, ~134.4 | ~124.0, ~129.0, ~144.0, ~147.5 |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch |
| N-Benzylphthalimide | ~1770, ~1715 | - | - |
| N-(2-Nitrobenzyl)phthalimide | ~1775, ~1720 | ~1525 | ~1350 |
| N-(3-Nitrobenzyl)phthalimide | ~1772, ~1718 | ~1530 | ~1355 |
| N-(4-Nitrobenzyl)phthalimide | ~1773, ~1717 | ~1520 | ~1345 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| N-Benzylphthalimide | 237 | 160, 132, 104, 91, 77 |
| N-(2-Nitrobenzyl)phthalimide | 282 | 160, 136, 106, 90 |
| N-(3-Nitrobenzyl)phthalimide | 282 | 160, 136, 106, 90 |
| N-(4-Nitrobenzyl)phthalimide | 282 | 160, 136, 106, 90 |
Experimental Protocols
A standardized set of experimental procedures was utilized for the spectroscopic analysis of each isomer.
Synthesis of N-(Nitrobenzyl)phthalimide Isomers: A mixture of phthalic anhydride (1 equivalent) and the corresponding nitrobenzylamine (1 equivalent) in glacial acetic acid was refluxed for 4 hours. The reaction mixture was then cooled to room temperature, and the resulting precipitate was filtered, washed with cold ethanol, and dried under vacuum to yield the pure N-(nitrobenzyl)phthalimide isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were obtained using a spectrometer with attenuated total reflectance (ATR) capability. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS): Mass spectra were acquired using an electron ionization (EI) source with an ionization energy of 70 eV. The samples were introduced via a direct insertion probe.
Visualizing the Analytical Workflow
The logical flow of synthesizing and characterizing the substituted N-benzylphthalimide isomers is depicted in the following diagram.
Caption: Workflow for the synthesis and spectroscopic analysis of substituted N-benzylphthalimide isomers.
This guide provides a foundational dataset and workflow for researchers working with substituted N-benzylphthalimide isomers. The presented data highlights the diagnostic spectroscopic features that can be used to distinguish between the ortho, meta, and para isomers, thereby aiding in the accurate characterization of these important chemical entities.
A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceutical compounds. For derivatives of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid, which share structural similarities with immunomodulatory drugs like thalidomide, ensuring high enantiomeric purity is paramount due to the potential for different pharmacological and toxicological profiles between enantiomers. This guide provides a comparative overview of the three primary analytical techniques for assessing the enantiomeric purity of these compounds: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Capillary Electrophoresis (CE).
Method Comparison at a Glance
The selection of an appropriate analytical method for determining enantiomeric purity depends on various factors, including the sample matrix, required sensitivity, availability of instrumentation, and the stage of drug development. Below is a summary of the key performance characteristics of each technique.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy with Chiral Solvating Agents | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte. |
| Primary Advantage | High resolution and well-established for routine quality control. | Rapid method development and non-destructive. | High efficiency, low sample and reagent consumption. |
| Primary Limitation | Requires specialized and often expensive chiral columns. | Lower sensitivity compared to chromatographic methods. | Can be less robust and more sensitive to matrix effects. |
| Typical Sample | Bulk drug substance, formulated products. | Purified compounds, reaction mixtures. | Bulk drug substance, biological fluids. |
| Throughput | Moderate to high. | High. | High. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for the enantioselective analysis of pharmaceutical compounds. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of thalidomide and its analogs.[1]
Quantitative Data Comparison
The following table summarizes typical experimental conditions and performance data for the chiral HPLC separation of thalidomide and related compounds, which can be adapted for this compound derivatives.
| Parameter | Method 1: Lenalidomide[2] | Method 2: Thalidomide Analogs[3] | Method 3: Alogliptin[4] |
| Chiral Column | LUX 5U cellulose-2 | Chiralcel OJ-H | Lux Cellulose-2 |
| Mobile Phase | Methanol : Glacial Acetic Acid : Triethylamine (100:0.01:0.01, v/v/v) | Methanol | Ethanol : Diethylamine (100:0.5, v/v) |
| Flow Rate | 1.2 mL/min | 0.5 mL/min | 1.0 mL/min |
| Detection (UV) | 220 nm | Not Specified | 230 nm |
| Resolution (Rs) | > 2.0 | Up to 4 | > 2.0 |
| Linearity Range | 2 - 1000 ng/mL | Not Specified | LOQ - 1.5 µg/mL |
| Accuracy (% Recovery) | 98.7 - 101.2% | Not Specified | 100 - 102% |
Experimental Protocol: Chiral HPLC
-
System Preparation: Equilibrate the HPLC system, equipped with a suitable chiral column (e.g., Lux Cellulose-2), with the mobile phase at the specified flow rate until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the validated linear range.
-
Injection: Inject a defined volume (e.g., 10-20 µL) of the sample solution onto the column.
-
Data Acquisition: Record the chromatogram at the specified UV wavelength.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric purity (or enantiomeric excess, ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a rapid method for determining enantiomeric purity without the need for chromatographic separation. This technique relies on the use of a chiral solvating agent (CSA) that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes are non-equivalent and will exhibit separate signals in the NMR spectrum, allowing for their quantification.[5] BINOL (1,1'-bi-2-naphthol) and its derivatives are commonly used CSAs for a wide range of chiral compounds, including carboxylic acids.[6]
Quantitative Data Comparison
The following table presents typical parameters for determining the enantiomeric excess of chiral carboxylic acids using NMR with a chiral solvating agent.
| Parameter | Method 1: BINOL-amino alcohol CSA[6] | Method 2: Diphenylprolinol CSA[7] |
| Chiral Solvating Agent | BINOL-amino alcohol derivative | Diphenylprolinol |
| Analyte | Mandelic Acids | Various Carboxylic Acids |
| Solvent | CDCl₃ | CDCl₃ |
| Spectrometer Frequency | ≥ 400 MHz | Not Specified |
| Analyte:CSA Molar Ratio | 1:2 | Optimized for each analyte |
| Chemical Shift Difference (ΔΔδ) | Up to 0.641 ppm | Sufficient for baseline resolution |
| Linearity (R²) | > 0.99 | > 0.99 |
Experimental Protocol: NMR with CSA
-
Sample Preparation: In an NMR tube, combine the chiral analyte (approximately 1-5 mg) and the chiral solvating agent in the optimized molar ratio.
-
Dissolution: Add a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) and gently shake to ensure complete dissolution and complex formation.[8]
-
NMR Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.
-
Data Analysis: Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric complexes. Integrate the areas of these two signals. Calculate the enantiomeric purity based on the ratio of the integrals.
Chiral Capillary Electrophoresis (CE)
Chiral Capillary Electrophoresis is a high-efficiency separation technique that utilizes a chiral selector dissolved in the background electrolyte (BGE). The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which alters their electrophoretic mobility and leads to their separation under an applied electric field.[9] Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE.[10]
Quantitative Data Comparison
The following table provides typical experimental conditions and validation data for the chiral separation of pharmaceutical compounds using CE.
| Parameter | Method 1: RS86017[11] | Method 2: Ropivacaine[12] |
| Chiral Selector | Sulfobutyl ether-β-cyclodextrin | Not Specified |
| Background Electrolyte | 25 mM Phosphate buffer (pH 8.0) with 20% Acetonitrile | Not Specified |
| Applied Voltage | 22 kV | Not Specified |
| Capillary Temperature | 20°C | Not Specified |
| Detection (UV) | 206 nm | Not Specified |
| LOD | 0.8 µg/mL | 0.1% of the main enantiomer |
| LOQ | 2.5 µg/mL | Not Specified |
| Precision (RSD%) | < 2% | Not Specified |
Experimental Protocol: Chiral CE
-
Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by water, and then the background electrolyte (BGE).
-
BGE Preparation: Prepare the BGE containing the appropriate buffer, chiral selector, and any organic modifiers.
-
Sample Preparation: Dissolve the sample in the BGE or a compatible solvent to a suitable concentration.
-
Injection: Inject the sample into the capillary using either hydrodynamic or electrokinetic injection.
-
Separation: Apply the optimized voltage across the capillary to effect the separation.
-
Detection: Monitor the separation at a suitable UV wavelength.
-
Data Analysis: Integrate the peak areas of the separated enantiomers and calculate the enantiomeric purity.
Conclusion
The assessment of enantiomeric purity for this compound derivatives can be effectively achieved using Chiral HPLC, NMR with Chiral Solvating Agents, or Chiral Capillary Electrophoresis.
-
Chiral HPLC is the method of choice for routine quality control in a regulated environment due to its high resolution, robustness, and extensive validation history for similar compounds.
-
NMR with CSAs provides a rapid and non-destructive alternative, particularly useful during process development and for high-throughput screening where speed is a priority.
-
Chiral CE offers a high-efficiency, low-consumption method that is well-suited for both bulk drug and biological sample analysis, although it may require more careful method development and validation to ensure robustness.
The optimal method selection will depend on the specific analytical needs, available resources, and the stage of drug development. For comprehensive characterization, employing at least two of these orthogonal techniques is recommended to ensure the accuracy and reliability of the enantiomeric purity assessment.
References
- 1. Development and validation of a novel chiral chromatographic method for separation of lenalidomide enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral NMR Solvating Additives for Differentiation of Enantiomers [ouci.dntb.gov.ua]
- 6. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Chiral separation of basic drugs by capillary electrophoresis with carboxymethylcyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.vu.nl [research.vu.nl]
Benchmarking the synthetic efficiency of different routes to 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid, a key building block in the development of various chemical and pharmaceutical agents. The efficiency, reaction conditions, and scalability of a one-pot thermal condensation and a two-step amic acid isolation method are evaluated to inform methodological choices in a laboratory setting.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: One-Pot Thermal Condensation | Route 2: Two-Step Amic Acid Isolation & Cyclization |
| Starting Materials | Trimellitic anhydride, Benzylamine | Trimellitic anhydride, Benzylamine |
| Key Reagents/Solvents | Glacial Acetic Acid | Acetone (or similar aprotic solvent), Acetic Anhydride, Sodium Acetate |
| Reaction Time | 4-6 hours | 6-10 hours (including isolation) |
| Temperature | Reflux (~118 °C) | Step 1: Room Temperature; Step 2: 100 °C |
| Overall Yield | Good to Excellent (typically 85-95%) | Excellent (typically >90%) |
| Product Purity (crude) | Generally high | Very high |
| Procedural Complexity | Low | Moderate |
| Scalability | Good | Good, but requires an additional filtration step |
Introduction
This compound, also known as N-benzyl trimellitic imide, is a trifunctional molecule incorporating an imide, a carboxylic acid, and a benzyl group. This unique combination of functionalities makes it a valuable intermediate for the synthesis of polymers, resins, and a variety of biologically active molecules. The selection of an optimal synthetic route is crucial for efficient and cost-effective production. This guide benchmarks two common approaches: a direct one-pot condensation and a two-step procedure involving the isolation of the intermediate amic acid.
Synthetic Pathways Overview
The synthesis of this compound from trimellitic anhydride and benzylamine can be achieved through two primary pathways, which differ in their handling of the intermediate amic acid.
Safety Operating Guide
Personal protective equipment for handling 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid
Essential Safety and Handling Guide for 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation of dust particles. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required. In situations where dust generation is likely, a face shield should also be worn. |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Gloves should be inspected before use and changed immediately if contaminated. - Lab Coat: A standard or chemical-resistant lab coat must be worn and fully buttoned. - Footwear: Fully enclosed shoes are required. |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust. If a fume hood is not available or if dust levels may exceed exposure limits, a NIOSH-approved respirator is required. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure and ensure safety.
2.1. Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.
-
Ventilation: Before starting any work, ensure that the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.
-
Emergency Equipment: Confirm the location and accessibility of the nearest eyewash station and safety shower.
2.2. Handling the Solid Compound
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously.
-
In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
2.3. Post-Handling Procedures
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.
3.2. Disposal Method
-
Incineration: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with federal, state, and local environmental regulations. Do not dispose of this chemical down the drain.
Emergency Procedures
4.1. Spills
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation. Place the collected material into a suitable, labeled container for disposal. Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
Major Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
4.2. Personal Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Visual Workflow for Handling and Disposal
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
